ST-2560
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H34N10O4 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
N-[[(3aS,4S,9R,10R,10aS)-2,6-diamino-9-[(4,4-dimethyl-2,3-dihydrochromene-8-carbonyl)amino]-10-hydroxy-1,3a,4,8,9,10-hexahydropyrrolo[1,2-c]purin-4-yl]methyl]-6-methylpyridazine-3-carboxamide |
InChI |
InChI=1S/C27H34N10O4/c1-13-7-8-16(36-35-13)23(40)30-11-17-20-27(34-24(28)33-20)21(38)18(12-37(27)25(29)32-17)31-22(39)14-5-4-6-15-19(14)41-10-9-26(15,2)3/h4-8,17-18,20-21,38H,9-12H2,1-3H3,(H2,29,32)(H,30,40)(H,31,39)(H3,28,33,34)/t17-,18+,20-,21+,27-/m0/s1 |
InChIキー |
JTMDERSCDUJXIR-HZGFKZENSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ST-2560
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of ST-2560, a novel small molecule inhibitor. The information presented is collated from preclinical research and is intended to inform scientific and drug development professionals about its pharmacological profile.
Core Mechanism of Action: Selective Inhibition of NaV1.7
This compound is a potent and selective inhibitor of the voltage-gated sodium channel isoform NaV1.7.[1][2] The discovery of this compound was the result of rational modification of the natural product saxitoxin.[1][3] The NaV1.7 channel is a well-validated target for pain therapeutics due to its preferential expression in peripheral pain-sensing neurons and its critical role in the initiation and propagation of action potentials in response to noxious stimuli.[1][2][4] By selectively blocking NaV1.7, this compound effectively impedes the transmission of pain signals from the periphery to the central nervous system.
The primary mechanism involves the binding of this compound to the NaV1.7 channel, which prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This inhibition of channel activity leads to a reduction in the excitability of nociceptive neurons, thereby producing an analgesic effect.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized through rigorous preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. NaV1.7 | Species |
| NaV1.7 | 39 | - | Primate |
| Other Human NaV1.x Isoforms | - | ≥1000-fold | Human |
Data from whole-cell patch-clamp electrophysiology studies.[1][2]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Non-Human Primates
| Parameter | Dose Range (s.c.) | Observation |
| Nocifensive Reflexes | 0.1–0.3 mg·kg⁻¹ | Suppression of mechanical & chemical stimuli |
| Systolic Blood Pressure | 0.1–1.0 mg·kg⁻¹ | 10–20 mmHg reduction |
| Diastolic Blood Pressure | 0.1–1.0 mg·kg⁻¹ | 10–20 mmHg reduction |
Data from studies in telemetered, freely-moving non-human primates.[1][2][5]
Signaling Pathway and Physiological Impact
The targeted inhibition of NaV1.7 by this compound has direct consequences on neuronal signaling and broader physiological systems.
The expression of NaV1.7 is not limited to pain-sensing neurons; it is also present in autonomic neurons.[1][2] This explains the observed cardiovascular effects of this compound. Inhibition of NaV1.7 in autonomic ganglia can lead to a reduction in sympathetic outflow, resulting in decreased blood pressure.[1][2][6]
Experimental Protocols
The pharmacological characterization of this compound involved several key experimental methodologies.
This technique was employed to determine the potency and selectivity of this compound on various sodium channel isoforms.
-
Cell Lines: Stably transfected cell lines individually expressing different human NaV1.x isoforms were used.
-
Recording: Whole-cell voltage-clamp recordings were performed. Cells were held at a potential that maintains the channels in a resting state.
-
Stimulation: A depolarizing voltage step was applied to elicit inward sodium currents.
-
Drug Application: this compound at various concentrations was perfused onto the cells, and the resulting inhibition of the sodium current was measured.
-
Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 value for each channel isoform.
These studies were conducted to assess the analgesic efficacy and cardiovascular safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
ST-2560 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This document provides an in-depth technical guide to the selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism and evaluation process.
Quantitative Selectivity Profile
The selectivity of this compound for the primate NaV1.7 channel over other human NaV1.x isoforms has been rigorously determined using electrophysiological techniques. The data clearly demonstrates a significant therapeutic window, highlighting its potential as a targeted analgesic.
| Target Ion Channel | IC50 (nM) | Selectivity Fold vs. Primate NaV1.7 |
| Primate NaV1.7 | 39 | - |
| Human NaV1.x Family | - | ≥1000-fold |
Table 1: Quantitative selectivity profile of this compound.[1][2][3][4]
Experimental Protocols
The robust selectivity profile of this compound has been established through a combination of in vitro and in vivo experimental paradigms.
Whole-Cell Patch-Clamp Electrophysiology
The potency and selectivity of this compound were determined using whole-cell patch-clamp electrophysiology.[1][2] This standard technique allows for the direct measurement of ion channel activity in isolated cells.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the sodium current (IC50) for NaV1.7 and other NaV channel isoforms.
-
Cell Lines: Specific cell lines expressing the human variants of the NaV1.x channels were used.
-
Methodology:
-
Cells were cultured to allow for the isolation of a single cell for recording.
-
A glass micropipette with a very fine tip was used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip was ruptured to gain electrical access to the cell's interior.
-
A series of voltage steps were applied to the cell to elicit sodium currents through the expressed NaV channels.
-
Increasing concentrations of this compound were introduced to the extracellular solution.
-
The resulting inhibition of the sodium current was measured at each concentration to generate a dose-response curve and calculate the IC50 value.
-
In Vivo Nocifensive and Cardiovascular Reflex Assessment in Non-Human Primates
To understand the pharmacodynamic effects of selective NaV1.7 inhibition in a more complex biological system, this compound was evaluated in non-human primates (NHPs).
-
Objective: To assess the impact of this compound on pain perception (nocifensive reflexes) and cardiovascular function.
-
Animal Model: Freely-moving, telemetered cynomolgus monkeys were used for continuous monitoring of cardiovascular parameters.[1][5]
-
Methodology:
-
Nocifensive Reflexes: The effects of this compound on pain responses were evaluated using models of noxious chemical (capsaicin) and mechanical stimuli.[2][3]
-
Cardiovascular Monitoring: Telemetered devices were implanted in the NHPs to continuously record cardiovascular parameters such as blood pressure and heart rate.[1][5]
-
Drug Administration: this compound was administered systemically (subcutaneously) at various doses.[1][2]
-
Data Analysis: The data from the nocifensive and cardiovascular assessments were analyzed to determine the effects of this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. David C. Yeomans' Profile | Stanford Profiles [profiles.stanford.edu]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of ST-2560: A Selective NaV1.7 Inhibitor for Analgesia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel NaV1.7 has been identified as a critical molecular target for the development of novel, non-opioid analgesics. Genetic validation in humans, where loss-of-function mutations in the SCN9A gene (encoding NaV1.7) lead to a congenital insensitivity to pain, has spurred significant research efforts. ST-2560 is a potent and highly selective small-molecule inhibitor of NaV1.7, developed by SiteOne Therapeutics.[1] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, detailed experimental protocols, and visualizing the underlying biological and experimental frameworks.
Discovery and Rationale
This compound was discovered through a rational drug design approach, originating from the natural product saxitoxin (B1146349).[2] Saxitoxin, a potent neurotoxin, is a non-selective sodium channel blocker. The development strategy focused on modifying the saxitoxin scaffold to exploit subtle amino acid differences in the outer pore of the NaV1.7 channel compared to other NaV isoforms. This approach aimed to engineer high selectivity, thereby avoiding the off-target effects associated with non-selective sodium channel blockade.
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to and inhibiting the voltage-gated sodium channel NaV1.7.[2] These channels are densely expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[3] By blocking NaV1.7, this compound inhibits the propagation of action potentials along these neurons, effectively dampening the transmission of pain signals from the periphery to the central nervous system.
References
- 1. Comprehensive analysis of cardiac arrhythmias in telemetered cynomolgus monkeys over a 6 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a telemetry system to examine recovery of the cardiovascular system after excitement induced by handling stress in a conscious cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SiteOne Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
ST-2560 structure and chemical properties
An In-Depth Technical Guide to ST-2560: A Selective NaV1.7 Inhibitor For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended for an audience with a technical background in pharmacology, neuroscience, and drug development.
Core Compound Information: this compound
This compound is a novel small molecule that has demonstrated significant potential in preclinical studies for the modulation of pain pathways. It is a derivative of saxitoxin, rationally designed for high selectivity and potency towards the NaV1.7 sodium channel.
Chemical Structure and Properties
The chemical structure of this compound is presented below. Based on this structure, key chemical properties have been calculated.
Chemical Structure of this compound
Caption: Figure 1. Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value (Calculated) |
| Molecular Formula | C₁₄H₂₂N₇O₄⁺ |
| Molecular Weight | 352.37 g/mol |
| Formal Charge | +1 |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 1 |
Note: These properties are calculated based on the available 2D structure and may have slight variations from experimentally determined values.
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a key component in the transmission of pain signals and is preferentially expressed in peripheral sensory neurons and sympathetic ganglion neurons.[4][5]
Role of NaV1.7 in Nociception
NaV1.7 channels act as signal amplifiers in nociceptive neurons. Upon detection of a noxious stimulus (e.g., heat, pressure, chemical irritants), transducer channels open, leading to a small depolarization of the neuronal membrane. This initial depolarization is amplified by NaV1.7 channels, which have a low threshold for activation, bringing the neuron to its action potential threshold. The subsequent influx of sodium ions generates an action potential that propagates along the sensory nerve to the spinal cord and then to the brain, where the sensation of pain is perceived. By inhibiting NaV1.7, this compound effectively dampens this signal amplification, preventing the generation and propagation of pain signals.
Signaling Pathway Diagram
Caption: Figure 2. NaV1.7 Signaling Pathway in Nociception.
Cardiovascular Implications
NaV1.7 is also expressed in autonomic neurons, including sympathetic ganglia, which are involved in regulating cardiovascular function. Inhibition of NaV1.7 in these neurons can lead to changes in blood pressure and heart rate. Preclinical studies with this compound have shown a transient reduction in systolic and diastolic blood pressure, highlighting the on-target effects of NaV1.7 inhibition in the cardiovascular system.[2][3][6]
Biological Activity and Quantitative Data
This compound has been evaluated in a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Result (IC₅₀) | Selectivity vs. NaV1.7 | Reference |
| NaV1.7 | Whole-cell patch-clamp electrophysiology | 39 nM | - | [1][2][3] |
| Other NaV1.x Isoforms | Whole-cell patch-clamp electrophysiology | > 39 µM | ≥1000-fold | [2][3] |
Table 3: In Vivo Efficacy of this compound in Non-Human Primates
| Model | Species | Dosing (s.c.) | Endpoint | Result | Reference |
| Capsaicin-induced pain | Cynomolgus monkey | 0.1 - 0.3 mg/kg | Nocifensive reflexes (chemical-evoked) | Suppression of reflexes | [2][3] |
| Mechanical stimulation pain | Cynomolgus monkey | 0.1 - 0.3 mg/kg | Nocifensive reflexes (mechanical-evoked) | Suppression of reflexes | [2][3] |
| Cardiovascular monitoring | Cynomolgus monkey | 0.1 - 1.0 mg/kg | Blood Pressure | 10-20 mmHg reduction in systolic and diastolic arterial blood pressure | [2][3][6] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. These represent standard protocols in the field and are consistent with the approaches used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through NaV1.7 channels in isolated cells, allowing for the determination of inhibitory potency (IC₅₀).
Experimental Workflow Diagram
Caption: Figure 3. Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing human NaV1.7 are cultured and plated onto glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3.
-
-
Recording:
-
Coverslips are placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 1-3 MΩ are used.
-
After establishing a giga-ohm seal and achieving the whole-cell configuration, cells are held at a potential of -120 mV.
-
NaV1.7 channels are activated by a 20 ms (B15284909) depolarizing pulse to 0 mV.
-
This compound is applied at increasing concentrations, and the resulting inhibition of the peak sodium current is measured.
-
-
Data Analysis: A concentration-response curve is generated to determine the IC₅₀ value.
Non-Human Primate (NHP) Behavioral Models of Pain
These models are used to assess the antinociceptive effects of this compound in a more translationally relevant species.
Experimental Workflow Diagram
Caption: Figure 4. Workflow for NHP Pain Models.
Methodology:
-
Animals: Adult cynomolgus monkeys are used. The animals are trained and acclimated to the experimental procedures to minimize stress.
-
Chemical-Evoked Pain Model:
-
A solution of capsaicin (B1668287) is applied topically to a defined area of skin.
-
Nocifensive behaviors (e.g., licking, scratching, or withdrawal of the affected area) are observed and quantified.
-
-
Mechanical-Evoked Pain Model:
-
Calibrated von Frey filaments are applied to the skin to deliver a precise mechanical force.
-
The threshold for a withdrawal reflex is determined.
-
-
Procedure:
-
Baseline responses to the stimuli are established.
-
This compound or a vehicle control is administered subcutaneously.
-
Responses to the stimuli are re-evaluated at various time points post-administration to assess the degree and duration of analgesia.
-
Cardiovascular Monitoring in Non-Human Primates
Telemetry is used for continuous monitoring of cardiovascular parameters in freely moving animals, providing a robust assessment of the cardiovascular safety profile of this compound.
Methodology:
-
Surgical Implantation: A telemetry transmitter is surgically implanted into the abdominal cavity or a subcutaneous pocket of the NHP. The blood pressure catheter is inserted into an artery (e.g., femoral or carotid). Animals are allowed to fully recover from surgery before any studies are conducted.
-
Data Acquisition: The implanted transmitter wirelessly sends continuous data on blood pressure, heart rate, and electrocardiogram (ECG) to a receiver.
-
Procedure:
-
Animals are housed in their home cages to minimize stress.
-
Baseline cardiovascular data is collected for a defined period.
-
This compound or vehicle is administered.
-
Cardiovascular parameters are continuously monitored post-dose.
-
-
Data Analysis: Changes in systolic and diastolic blood pressure, heart rate, and other ECG parameters are analyzed and compared to baseline and vehicle control groups.
Conclusion
This compound is a potent and highly selective inhibitor of NaV1.7 with demonstrated efficacy in preclinical models of pain. Its mechanism of action is well-defined, and its on-target cardiovascular effects are understood. The data presented in this guide support the continued investigation of this compound and other selective NaV1.7 inhibitors as a promising non-opioid therapeutic strategy for the treatment of pain. Further research is warranted to fully elucidate the role of NaV1.7 in autonomic ganglia and the long-term implications of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of NaV1.7 in postganglionic sympathetic nerve function in human and guinea-pig arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
ST-2560: A Saxitoxin Analog Engineered for Selective NaV1.7 Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ST-2560 is a novel small molecule inhibitor that has emerged from the rational modification of the natural marine neurotoxin, saxitoxin (B1146349).[1] This engineered analog demonstrates high potency and selectivity for the voltage-gated sodium channel isoform NaV1.7, a genetically validated target for the treatment of pain.[2][3] Unlike its parent compound, which exhibits broad activity across sodium channel subtypes, this compound has been designed to specifically target NaV1.7, offering the potential for a new class of non-opioid analgesics with an improved safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the logical framework behind its development.
From Saxitoxin to a Selective NaV1.7 Inhibitor
The development of this compound is a prime example of rational drug design, leveraging the known pharmacophore of a natural product to create a more targeted therapeutic agent. Saxitoxin, a potent neurotoxin, acts by physically occluding the outer pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions and inhibiting the propagation of action potentials.[4][5] This non-selective channel blocking leads to the broad and toxic effects associated with paralytic shellfish poisoning.
Recognizing the therapeutic potential of targeting specific sodium channel isoforms, researchers modified the saxitoxin scaffold to enhance its affinity for NaV1.7 while reducing its activity at other subtypes. This was achieved by exploiting subtle differences in the amino acid sequences of the channel pores across the NaV family. The resulting analog, this compound, retains the core guanidinium (B1211019) moieties essential for pore binding but incorporates structural modifications that confer a high degree of selectivity for NaV1.7.
Below is a conceptual workflow illustrating the rational design process from the natural toxin to the selective inhibitor.
Mechanism of Action and Signaling Pathway
This compound, like its parent compound saxitoxin, is a pore blocker of voltage-gated sodium channels. It binds to neurotoxin receptor site 1, located at the outer vestibule of the channel.[4][5] This binding physically obstructs the passage of sodium ions, thereby inhibiting the generation and propagation of action potentials in excitable cells. The high selectivity of this compound for NaV1.7 means that this inhibitory effect is predominantly localized to peripheral sensory neurons, where NaV1.7 is preferentially expressed and plays a critical role in pain signaling. By blocking NaV1.7, this compound effectively dampens the transmission of nociceptive signals to the central nervous system, resulting in an analgesic effect.
The signaling pathway can be visualized as follows:
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified using whole-cell patch-clamp electrophysiology.[2][3] The following tables summarize the inhibitory activity of this compound against various human NaV isoforms and across different species.
Table 1: Inhibitory Potency (IC50) of this compound against Human Voltage-Gated Sodium Channel Isoforms
| Channel Isoform | IC50 (nM) | Selectivity vs. NaV1.7 |
| hNaV1.1 | >30,000 | >1000-fold |
| hNaV1.2 | >30,000 | >1000-fold |
| hNaV1.3 | >30,000 | >1000-fold |
| hNaV1.4 | >30,000 | >1000-fold |
| hNaV1.5 | >30,000 | >1000-fold |
| hNaV1.6 | >30,000 | >1000-fold |
| hNaV1.7 | 39 | - |
| hNaV1.8 | >30,000 | >1000-fold |
Data sourced from Mulcahy et al., 2024.[2][3]
Table 2: Inhibitory Potency (IC50) of this compound against NaV1.7 Across Species
| Species | IC50 (nM) |
| Human | 39 |
| Cynomolgus Monkey | 39 |
| Dog | >10,000 |
| Rat | >10,000 |
| Mouse | 1,500 |
Data sourced from Mulcahy et al., 2024.[2][6]
Experimental Protocols
The pharmacological characterization of this compound was primarily conducted using whole-cell patch-clamp electrophysiology on cell lines stably expressing the target sodium channel isoforms.
Whole-Cell Patch-Clamp Electrophysiology Protocol
1. Cell Culture:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the desired human or species-specific NaV1.x isoform are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For recording, cells are plated onto poly-D-lysine coated glass coverslips and allowed to adhere for 24-48 hours.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
3. Electrophysiological Recording:
-
Recordings are performed using either a manual or an automated patch-clamp system.
-
Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ when filled with the internal solution.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -120 mV.
-
Sodium currents are elicited by a voltage step protocol, for example, a depolarization to 0 mV for 20 ms.
-
This compound is applied via a perfusion system at varying concentrations to determine the dose-response relationship and calculate the IC50 value.
The workflow for this experimental protocol is depicted below:
Conclusion
This compound represents a significant advancement in the development of selective sodium channel inhibitors. By rationally modifying the saxitoxin scaffold, a highly potent and selective NaV1.7 inhibitor has been created, offering a promising new avenue for the treatment of pain. The data presented in this technical guide underscore the potential of this compound as a non-opioid analgesic. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility and safety profile. The targeted approach exemplified by the development of this compound from a broadly acting natural toxin highlights the power of modern medicinal chemistry to engineer highly specific and potentially safer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energetic localization of saxitoxin in its channel binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
ST-2560: A Technical Overview of its Role in Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-2560 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a well-validated target for the treatment of pain, as it is preferentially expressed in peripheral neurons involved in pain signaling.[1][2] Developed by SiteOne Therapeutics, now part of Eli Lilly, this compound represents a promising non-opioid analgesic candidate. This document provides a technical guide on the core pharmacology of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound is a state-independent inhibitor of Nav1.7, meaning it does not preferentially bind to a specific conformation of the channel.[3][4] It is a derivative of saxitoxin (B1146349) and binds to the extracellular pore (site 1) of the sodium channel, sterically occluding the influx of sodium ions.[3][4] This mode of action prevents the generation and propagation of action potentials in nociceptive neurons, thereby inhibiting the transmission of pain signals.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Species | Assay | Reference |
| Nav1.7 | 39 | Human | Whole-cell patch-clamp electrophysiology | [1][2] |
| Nav1.7 | 46 | Monkey | Whole-cell patch-clamp electrophysiology | [4] |
| Nav1.7 | 1500 | Mouse | Whole-cell patch-clamp electrophysiology | [4] |
| Other Nav Isoforms | >100,000 | Human | Whole-cell patch-clamp electrophysiology | [4] |
| hERG | >100,000 | Human | Not specified | [4] |
Table 2: Preclinical Efficacy of this compound in Non-Human Primates (Cynomolgus Monkeys)
| Pain Model | Stimulus | Dosing (s.c.) | Effect | Reference |
| Chemical Nociception | Capsaicin (B1668287) | 0.1 - 0.3 mg/kg | Suppression of nocifensive reflexes | [1] |
| Mechanical Nociception | Pinprick | 0.1 - 0.3 mg/kg | Suppression of nocifensive reflexes | [1][4] |
Table 3: Cardiovascular Effects of this compound in Non-Human Primates (Cynomolgus Monkeys)
| Parameter | Dosing (s.c.) | Effect | Reference |
| Systolic Blood Pressure | 0.1 - 1.0 mg/kg | 10 - 20 mmHg reduction | [1][2] |
| Diastolic Blood Pressure | 0.1 - 1.0 mg/kg | 10 - 20 mmHg reduction | [1][2] |
| Heart Rate | 0.1 - 1.0 mg/kg | Studied, no significant change reported in abstract | [4] |
Experimental Protocols
The following are summaries of the experimental protocols used to evaluate this compound, based on available information. For complete details, please refer to the primary publication by Mulcahy et al. (2024) in the British Journal of Pharmacology.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the potency and selectivity of this compound on various sodium channel isoforms.
-
General Method: Whole-cell patch-clamp recordings were performed on cells expressing human Nav1.x isoforms. The inhibitory concentration (IC50) was determined by measuring the reduction in sodium current in the presence of increasing concentrations of this compound.
Non-Human Primate (NHP) Behavioral Models of Nociception
-
Objective: To assess the in vivo efficacy of this compound in reducing pain-related behaviors.
-
Animals: Cynomolgus monkeys.
-
Chemical Nociception Model:
-
Stimulus: Intradermal injection of capsaicin.
-
Endpoint: Measurement of nocifensive behaviors (e.g., scratching, biting at the injection site).
-
Procedure: Following subcutaneous administration of this compound or vehicle, capsaicin was injected, and the resulting behaviors were quantified.
-
-
Mechanical Nociception Model:
-
Stimulus: Application of a mechanical stimulus (pinprick).
-
Endpoint: Measurement of nocifensive reflexes.
-
Procedure: this compound or vehicle was administered subcutaneously prior to the application of the mechanical stimulus, and the reflex response was recorded.
-
Cardiovascular Monitoring in Non-Human Primates
-
Objective: To evaluate the cardiovascular safety profile of this compound.
-
Animals: Freely-moving, telemetered cynomolgus monkeys.
-
Method: Cardiovascular parameters (systolic and diastolic blood pressure, heart rate) were continuously monitored via telemetry following subcutaneous administration of vehicle or this compound.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting nociception.
References
- 1. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SiteOne Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
Investigating the Therapeutic Potential of ST-2560: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST-2560 is a novel, potent, and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience most forms of pain.[2][3][4][5] this compound has demonstrated significant antinociceptive effects in preclinical models, positioning it as a promising non-opioid analgesic candidate.[1] However, its development is also associated with cardiovascular effects that warrant further investigation.[1][6] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its selectivity, in vivo efficacy, and cardiovascular profile, along with the experimental methodologies employed in its evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effect through the selective inhibition of the NaV1.7 sodium channel.[1] NaV1.7 channels are highly expressed in peripheral sensory neurons and play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3][4][5] By blocking this channel, this compound effectively dampens the pain signals transmitted to the central nervous system.
The NaV1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. NaV1.7 | Species |
| NaV1.7 | 39 | - | Primate |
| Other hNaV1.x Isoforms | - | ≥1000-fold | Human |
Data sourced from:[1]
Table 2: In Vivo Efficacy of this compound in Non-Human Primates
| Model | Stimulus | Dosage (s.c.) | Outcome |
| Nocifensive Reflex | Mechanical | 0.1-0.3 mg/kg | Suppression of reflexes |
| Nocifensive Reflex | Chemical (Capsaicin) | 0.1-0.3 mg/kg | Suppression of reflexes |
Data sourced from:[1]
Table 3: Cardiovascular Effects of this compound in Non-Human Primates
| Parameter | Dosage (s.c.) | Effect |
| Systolic Blood Pressure | 0.1-1.0 mg/kg | 10-20 mmHg reduction |
| Diastolic Blood Pressure | 0.1-1.0 mg/kg | 10-20 mmHg reduction |
Experimental Methodologies
Detailed experimental protocols for the studies involving this compound are not publicly available. However, the key experimental approaches are outlined below.
In Vitro Electrophysiology
-
Objective: To determine the potency and selectivity of this compound on NaV1.7 and other sodium channel isoforms.
-
Method: Whole-cell patch-clamp electrophysiology was utilized.[1] This technique involves isolating a single cell and clamping its membrane potential to measure the ion flow through specific channels in response to the application of the test compound at various concentrations.
-
Cell Lines: The specific cell lines used for heterologous expression of the sodium channel isoforms are not specified in the available literature.
In Vivo Nociception Models
-
Objective: To assess the analgesic efficacy of this compound in a relevant animal model.
-
Method: Nocifensive reflex models in non-human primates were employed.[1] These models involve the application of a noxious stimulus (mechanical or chemical, such as capsaicin) and measuring the animal's behavioral response (e.g., withdrawal latency) following the administration of this compound or a vehicle control.
-
Administration: this compound was administered subcutaneously.[1]
Cardiovascular Monitoring
-
Objective: To evaluate the on-target cardiovascular effects of this compound.
-
Method: Continuous cardiovascular monitoring was performed in freely-moving, telemetered non-human primates.[1] This methodology allows for the real-time measurement of blood pressure and heart rate without the confounding effects of anesthesia or restraint.
-
Parameters Measured: Systolic and diastolic blood pressure were the primary endpoints reported.[1][6]
Experimental Workflow for NaV1.7 Inhibitor Evaluation
The following diagram provides a generalized workflow for the preclinical evaluation of a NaV1.7 inhibitor like this compound, based on the methodologies described.
Therapeutic Potential and Future Directions
This compound demonstrates clear potential as a non-opioid analgesic due to its potent and selective inhibition of NaV1.7.[1] The suppression of both mechanical and chemical pain responses in non-human primates at plasma concentrations three- to five-fold above its in vitro IC50 is a strong indicator of its potential efficacy in humans.[1]
However, the observed dose-dependent reduction in blood pressure highlights a potential on-target liability.[1][6] NaV1.7 is also expressed in autonomic neurons, which play a role in cardiovascular regulation.[1] The hypotensive effects of this compound are therefore likely a consequence of its intended mechanism of action.
Future research should focus on:
-
Understanding the Therapeutic Window: Further dose-ranging studies are needed to determine if a therapeutic window exists where significant analgesia can be achieved without clinically meaningful cardiovascular side effects.
-
Investigating the Role of NaV1.7 in Autonomic Function: Deeper investigation into the specific role of NaV1.7 in autonomic ganglia is crucial to fully understand and potentially mitigate the observed cardiovascular effects.[1]
-
Exploring Alternative Delivery Mechanisms: Local or targeted delivery of this compound could potentially provide analgesia while minimizing systemic exposure and associated cardiovascular risks.
References
- 1. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ST-2560 for Non-Opioid Pain Management: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel NaV1.7 has been identified as a critical target for the development of novel, non-opioid analgesics due to its preferential expression in pain-sensing neurons. ST-2560, a potent and highly selective small-molecule inhibitor of NaV1.7, represents a promising therapeutic candidate. This technical guide provides an in-depth overview of the core preclinical data and methodologies associated with the development of this compound. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the current state of this compound research.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effect through the selective inhibition of the NaV1.7 voltage-gated sodium channel.[1] These channels are densely expressed on the terminals of nociceptive (pain-sensing) neurons. In response to a noxious stimulus, NaV1.7 channels open, allowing an influx of sodium ions (Na+). This influx leads to the depolarization of the neuronal membrane, which, upon reaching a threshold, generates an action potential. The action potential then propagates along the neuron to the central nervous system, where it is perceived as pain.
By binding to and inhibiting the NaV1.7 channel, this compound effectively blocks this initial sodium influx. This prevents the depolarization of the nociceptive neuron, thereby inhibiting the generation and propagation of the pain signal. This targeted action at the peripheral level is a key advantage, as it has the potential to provide pain relief without the central nervous system side effects associated with many current analgesics, such as opioids.
Quantitative Data
The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency, selectivity, and in vivo efficacy. These data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 (nM) | Selectivity vs. NaV1.7 |
| NaV1.7 | Primate | 39 | - |
| NaV1.1 | Human | >30,000 | >769x |
| NaV1.2 | Human | >30,000 | >769x |
| NaV1.3 | Human | >30,000 | >769x |
| NaV1.4 | Human | >30,000 | >769x |
| NaV1.5 | Human | >30,000 | >769x |
| NaV1.6 | Human | >30,000 | >769x |
| hERG | Human | >30,000 | >769x |
Data sourced from a 2024 publication in the British Journal of Pharmacology.[1]
Table 2: In Vivo Efficacy of this compound in Non-Human Primates
| Pain Model | Stimulus | Dosage (s.c.) | Observation |
| Chemical-Evoked | Capsaicin (B1668287) | 0.1 - 0.3 mg/kg | Suppression of scratching behavior |
| Mechanical-Evoked | Pinprick | 0.1 - 0.3 mg/kg | Suppression of heart rate increase |
Data sourced from a 2024 publication in the British Journal of Pharmacology.[1]
Table 3: Cardiovascular Effects of this compound in Non-Human Primates
| Parameter | Dosage (s.c.) | Effect |
| Systolic Blood Pressure | 0.1 - 1.0 mg/kg | 10 - 20 mmHg reduction |
| Diastolic Blood Pressure | 0.1 - 1.0 mg/kg | 10 - 20 mmHg reduction |
Data sourced from a 2024 publication in the British Journal of Pharmacology.[1]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique was utilized to determine the potency and selectivity of this compound on various sodium channel isoforms.
Objective: To measure the concentration-dependent inhibition of NaV channel currents by this compound.
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293) expressing the human NaV isoform of interest are cultured under standard conditions.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.3 with NaOH.
-
Internal Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Cells are transferred to a recording chamber on an inverted microscope.
-
The micropipette, filled with internal solution, is positioned onto a cell to form a high-resistance (>1 GΩ) seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied to elicit sodium currents. For NaV1.7, a holding potential of -120 mV is typical, with depolarizing steps to 0 mV to evoke the current.
-
-
Drug Application: this compound at various concentrations is perfused into the recording chamber. The effect on the peak sodium current is measured at steady state for each concentration.
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Non-Human Primate (NHP) Behavioral Models of Pain
These models were employed to assess the in vivo analgesic efficacy of this compound.
3.2.1. Capsaicin-Evoked Scratching
Objective: To evaluate the effect of this compound on a chemically-induced nocifensive behavior.
Methodology:
-
Subjects: Freely-moving cynomolgus monkeys.
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.).
-
Noxious Stimulus: After a predetermined pretreatment time, a solution of capsaicin is injected intradermally into the calf of one leg.
-
Behavioral Observation: The number of scratches directed at the injection site is counted for a defined period post-injection.
-
Data Analysis: The total number of scratches in the this compound treated group is compared to the vehicle-treated group.
3.2.2. Mechanical-Evoked Change in Heart Rate
Objective: To assess the effect of this compound on the physiological response to a noxious mechanical stimulus.
Methodology:
-
Subjects: Lightly anesthetized cynomolgus monkeys.
-
Instrumentation: Heart rate is continuously monitored using telemetry or other suitable methods.
-
Drug Administration: this compound or vehicle is administered s.c.
-
Noxious Stimulus: A calibrated mechanical stimulus (e.g., a pinprick) is applied to a specific body area (e.g., the hand or foot).
-
Physiological Recording: The change in heart rate from baseline following the stimulus is recorded.
-
Data Analysis: The magnitude of the heart rate increase in the this compound treated group is compared to the vehicle-treated group.
Experimental Workflow and Logical Relationships
The preclinical development of this compound follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Conclusion and Future Directions
This compound is a potent and selective NaV1.7 inhibitor with demonstrated efficacy in non-human primate models of pain.[1] The preclinical data strongly support its continued development as a non-opioid analgesic. However, the observed effects on cardiovascular parameters, specifically a reduction in blood pressure, warrant further investigation to understand the therapeutic window and potential clinical implications.[1] Future research should focus on elucidating the precise mechanism of these cardiovascular effects and on translating the promising preclinical efficacy into successful clinical outcomes for patients suffering from various pain conditions. The discordance between preclinical success and clinical failure for many NaV1.7 inhibitors in the past underscores the importance of careful trial design and patient selection.[2]
References
- 1. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ST-2560: A Selective NaV1.7 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for ST-2560, a novel, potent, and selective inhibitor of the voltage-gated sodium channel NaV1.7. This compound is under investigation as a non-opioid analgesic. The data herein is compiled from publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's pharmacological properties, preclinical efficacy, and safety profile.
Executive Summary
This compound is a synthetic analogue of saxitoxin (B1146349) that acts as a state-independent pore blocker of the NaV1.7 channel.[1] Preclinical studies in non-human primates have demonstrated its potential as an analgesic by effectively suppressing responses to noxious stimuli.[2][3] However, these studies also indicate a potential for cardiovascular effects, specifically a reduction in blood pressure, at similar therapeutic exposures.[2][3][4] This guide summarizes the key quantitative data, details the experimental methodologies used in these preclinical studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Channel | IC50 | Selectivity | Assay | Reference |
| Potency | Primate | NaV1.7 | 39 nM | Whole-cell patch-clamp | [2][3] | |
| Selectivity | Human | NaV1.x isoforms | ≥1000-fold vs. other NaV1.x | Whole-cell patch-clamp | [2][3] |
Table 2: In Vivo Efficacy and Cardiovascular Effects of this compound in Non-Human Primates
| Study Type | Species | Dosing (s.c.) | Efficacy Endpoint | Cardiovascular Effect | Reference |
| Nociception | Cynomolgus Monkey | 0.1–0.3 mg·kg⁻¹ | Suppression of noxious mechanical- and chemical-evoked reflexes | [2][3][4] | |
| Cardiovascular | Cynomolgus Monkey | 0.1–1.0 mg·kg⁻¹ | 10–20 mmHg reduction in systolic and diastolic blood pressure | [2][3][4] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound. These protocols are based on standard techniques in the field and incorporate the specific information available for the this compound studies.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To determine the potency and selectivity of this compound on voltage-gated sodium channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel, as well as other NaV1.x isoforms for selectivity profiling, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[5] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For recordings, cells are plated on glass coverslips.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.[5]
-
Voltage Protocols: To determine the IC50 of this compound, cells are held at a holding potential of -120 mV. NaV1.7 currents are elicited by a depolarization step to 0 mV. The effect of different concentrations of this compound is measured as the reduction in the peak inward current.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. The IC50 value is calculated by fitting the data to a Hill equation.
In Vivo Nociception Models in Non-Human Primates
Objective: To evaluate the analgesic efficacy of this compound in response to different noxious stimuli.
Methodology:
-
Animal Model: Adult male or female cynomolgus monkeys are used for these studies. The animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Capsaicin-Induced Nociception:
-
A solution of capsaicin (B1668287) is applied topically or injected subcutaneously to a specific area, such as the forearm or tail, to induce a localized pain response.[6][7][8]
-
Nocifensive behaviors, such as scratching, licking, or biting the application site, are observed and quantified.
-
This compound or vehicle is administered subcutaneously at various doses prior to capsaicin application, and the reduction in nocifensive behaviors is measured.
-
-
Mechanical-Evoked Nociception:
-
A calibrated mechanical stimulus (e.g., von Frey filaments or a pinprick) is applied to a designated body part.
-
The withdrawal threshold or a physiological response (e.g., change in heart rate) is measured as an indicator of nociception.[9]
-
The effect of this compound on the withdrawal threshold or the physiological response is assessed.
-
In Vivo Cardiovascular Monitoring in Non-Human Primates
Objective: To assess the cardiovascular safety profile of this compound.
Methodology:
-
Animal Model and Telemetry Implantation: Adult cynomolgus monkeys are surgically implanted with a telemetry device to allow for continuous monitoring of cardiovascular parameters in freely moving, conscious animals.[2][10][11]
-
Data Acquisition: Following a recovery period, baseline cardiovascular data, including blood pressure (systolic, diastolic, mean arterial) and heart rate, are recorded continuously.
-
Drug Administration and Monitoring: this compound or vehicle is administered subcutaneously, and cardiovascular parameters are monitored for several hours post-dose to assess any changes from baseline.[2]
-
Data Analysis: The collected data is analyzed to determine the magnitude and duration of any changes in cardiovascular parameters following this compound administration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound.
Caption: Mechanism of analgesic action of this compound.
Caption: Postulated mechanism of this compound's cardiovascular effects.
Caption: Experimental workflow for the preclinical assessment of this compound.
Conclusion
The preclinical data for this compound indicate that it is a potent and highly selective inhibitor of the NaV1.7 sodium channel. In non-human primate models, this compound has demonstrated analgesic effects against both chemical and mechanical noxious stimuli. However, the on-target inhibition of NaV1.7 in autonomic neurons appears to contribute to a dose-dependent reduction in blood pressure. These findings highlight the therapeutic potential of this compound as a non-opioid analgesic, while also underscoring the importance of careful cardiovascular monitoring in future clinical development. Further studies are warranted to fully elucidate the therapeutic window and the clinical implications of its cardiovascular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A cardiovascular monitoring system used in conscious cynomolgus monkeys for regulatory safety pharmacology. Part 2: Pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. David C. Yeomans' Profile | Stanford Profiles [profiles.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. Distinct BOLD fMRI Responses of Capsaicin-Induced Thermal Sensation Reveal Pain-Related Brain Activation in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Peripheral κ Opioid Receptors Inhibits Capsaicin-Induced Thermal Nociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Peripheral Mu Opioid Receptors in the Modulation of Capsaicin-Induced Thermal Nociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nc3rs.org.uk [nc3rs.org.uk]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with ST-2560
Introduction
ST-2560 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Due to the preferential expression of NaV1.7 in pain-sensing neurons, it is a significant target for the development of novel, non-opioid analgesics.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound in non-human primate models, focusing on its antinociceptive effects and cardiovascular safety profile.
Mechanism of Action
This compound selectively binds to the NaV1.7 channel, inhibiting the influx of sodium ions that is critical for the initiation and propagation of action potentials in nociceptive neurons. This blockade of NaV1.7 activity dampens the transmission of pain signals from the periphery to the central nervous system. However, NaV1.7 is also expressed in autonomic neurons, and its inhibition can have effects on involuntary visceral reflexes, such as the regulation of blood pressure.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 | Selectivity vs. Other NaV1.x Isoforms |
| NaV1.7 | Primate | 39 nM[1] | ≥1000-fold[1] |
Table 2: In Vivo Efficacy of this compound in Non-Human Primates
| Experimental Model | Species | Route of Administration | Dose Range | Key Findings |
| Capsaicin-Evoked Nocifensive Reflex | Cynomolgus Monkey | Subcutaneous (s.c.) | 0.1-0.3 mg/kg | Suppression of noxious reflexes at free plasma concentrations 3- to 5-fold above NaV1.7 IC50.[1] |
| Mechanical-Evoked Nocifensive Reflex | Cynomolgus Monkey | Subcutaneous (s.c.) | 0.1-0.3 mg/kg | Suppression of noxious reflexes.[1] |
Table 3: Cardiovascular Effects of this compound in Non-Human Primates
| Parameter | Species | Route of Administration | Dose Range | Key Findings |
| Systolic Blood Pressure | Cynomolgus Monkey | Subcutaneous (s.c.) | 0.1-1.0 mg/kg | 10- to 20-mmHg reduction.[1] |
| Diastolic Blood Pressure | Cynomolgus Monkey | Subcutaneous (s.c.) | 0.1-1.0 mg/kg | 10- to 20-mmHg reduction.[1] |
Experimental Protocols
1. Evaluation of Antinociceptive Efficacy in Non-Human Primates
This protocol describes the methodology to assess the in vivo efficacy of this compound in suppressing chemically and mechanically induced nocifensive reflexes in cynomolgus monkeys.[1]
-
Animal Model: Adult male or female cynomolgus monkeys (Macaca fascicularis).
-
Housing: Animals should be housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: Prepare this compound in a sterile vehicle suitable for subcutaneous injection.
-
Experimental Groups:
-
Vehicle control group.
-
This compound treatment groups (e.g., 0.1 mg/kg and 0.3 mg/kg).
-
-
Administration: Administer the vehicle or this compound via subcutaneous (s.c.) injection.
1.1. Chemical Nociception Model (Capsaicin-Evoked Reflex)
-
Acclimatization: Acclimate the animals to the testing environment to minimize stress.
-
Baseline Measurement: Prior to drug administration, establish a baseline response to the chemical stimulus.
-
Drug Administration: Administer this compound or vehicle as described above.
-
Nociceptive Stimulation: At specified time points post-administration, apply a solution of capsaicin (B1668287) to a defined area of the skin.
-
Behavioral Assessment: Record and quantify the nocifensive behaviors (e.g., scratching, licking, or biting the application site) for a defined observation period.
-
Data Analysis: Compare the frequency or duration of nocifensive behaviors between the vehicle and this compound treated groups.
1.2. Mechanical Nociception Model
-
Acclimatization: Acclimate the animals to the testing apparatus.
-
Baseline Measurement: Determine the baseline mechanical withdrawal threshold using calibrated von Frey filaments or a similar device.
-
Drug Administration: Administer this compound or vehicle.
-
Threshold Testing: At various time points post-administration, re-evaluate the mechanical withdrawal threshold.
-
Data Analysis: Analyze the change in withdrawal threshold from baseline for each treatment group.
2. Cardiovascular Safety Assessment in Telemetered Non-Human Primates
This protocol outlines the procedure for continuous monitoring of cardiovascular parameters in freely-moving cynomolgus monkeys following the administration of this compound.[1]
-
Animal Model: Adult cynomolgus monkeys surgically implanted with telemetry devices for the measurement of blood pressure and heart rate.
-
Housing: House animals in a manner that allows for continuous telemetry data acquisition without restricting movement.
-
Experimental Groups:
-
Vehicle control group.
-
This compound treatment groups (e.g., 0.1 mg/kg, 0.3 mg/kg, and 1.0 mg/kg).[1]
-
-
Administration: Administer vehicle or this compound via subcutaneous (s.c.) injection.
Protocol Steps:
-
Baseline Recording: Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, heart rate) for a sufficient period before dosing to establish a stable baseline.
-
Drug Administration: Administer the vehicle or this compound.
-
Continuous Monitoring: Continuously monitor and record cardiovascular parameters for a predefined period post-administration (e.g., up to 8 hours).
-
Data Analysis: Analyze the collected data to determine the time course and magnitude of any changes in blood pressure and heart rate compared to baseline and the vehicle control group. Pay close attention to any hypotensive effects.[2]
Mandatory Visualizations
Caption: Mechanism of action of this compound in blocking pain signal transmission.
Caption: Workflow for in vivo evaluation of this compound in non-human primates.
References
ST-2560 for Rodent Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST-2560 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. While clinical development is ongoing, detailed information on the use of this compound in preclinical rodent models of pain is limited in publicly available literature. This document provides a summary of the known characteristics of this compound, relevant data from non-human primate studies, and generalized protocols for evaluating the analgesic efficacy of a selective NaV1.7 inhibitor in common rodent pain models.
Introduction
The voltage-gated sodium channel NaV1.7 plays a critical role in the transmission of pain signals. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This makes NaV1.7 a compelling target for the development of novel, non-opioid analgesics. This compound is a small molecule inhibitor with high selectivity for NaV1.7. Preclinical studies are essential to characterize its analgesic potential and inform clinical trial design.
Mechanism of Action
This compound selectively binds to the NaV1.7 sodium channel, inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. By blocking this channel, this compound is expected to reduce the excitability of pain-sensing nerves and thereby decrease the sensation of pain.
Figure 1. Simplified signaling pathway of NaV1.7 inhibition by this compound.
Quantitative Data
Table 1: this compound Efficacy in Non-Human Primates
| Species | Model | Dosage (s.c.) | Effect | Reference |
| Cynomolgus Monkey | Mechanical & Chemical Evoked Reflexes | 0.1 - 0.3 mg/kg | Suppressed noxious reflexes | [1][2] |
Table 2: ST-2530 (Related Compound) Efficacy in Mice
| Species | Model | Dosage (s.c.) | Effect | Reference |
| Mouse | Acute Thermal, Mechanical, & Chemical Pain | 3 mg/kg | Broadly analgesic | [3] |
| Mouse | Spared Nerve Injury (Neuropathic Pain) | 3 mg/kg | Transiently reversed mechanical allodynia | [3] |
Note: The dosages listed above should be used as a reference for designing initial dose-finding studies in rodents. It is critical to perform tolerability and pharmacokinetic studies to establish appropriate dose ranges for specific rodent strains and pain models.
Experimental Protocols
The following are generalized protocols for common rodent pain models that can be adapted to evaluate the efficacy of this compound.
Inflammatory Pain Model: Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases: an initial acute phase followed by a longer-lasting inflammatory phase.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g)
-
This compound solution (vehicle to be determined based on compound solubility)
-
Positive control (e.g., morphine, 2-5 mg/kg, s.c.)
-
2.5% formalin solution
-
Observation chambers with mirrors for unobscured paw observation
Procedure:
-
Acclimate animals to the observation chambers for at least 30 minutes before testing.
-
Administer this compound, vehicle, or positive control at the desired dose and route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time before formalin injection (e.g., 30-60 minutes).
-
Inject 50 µL (rats) or 20 µL (mice) of 2.5% formalin into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during the first phase (0-5 minutes) and the second phase (15-30 minutes) post-formalin injection.
Data Analysis:
Compare the paw licking/biting time between the this compound treated groups and the vehicle control group for both phases. A significant reduction in this time indicates an analgesic effect.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used model of peripheral neuropathic pain characterized by hyperalgesia and allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments for mechanical allodynia assessment
-
Radiant heat source for thermal hyperalgesia assessment (e.g., Hargreaves apparatus)
-
This compound solution
-
Positive control (e.g., gabapentin, 30-100 mg/kg, i.p.)
Procedure:
Surgical Procedure (Day 0):
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.
-
Close the incision with sutures or staples.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.
Behavioral Testing (Post-CCI):
-
Establish a baseline paw withdrawal threshold (PWT) to mechanical stimuli (von Frey filaments) and paw withdrawal latency (PWL) to thermal stimuli before surgery and on testing days.
-
On the day of testing, administer this compound, vehicle, or positive control.
-
Measure PWT and PWL at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).
Data Analysis:
Compare the changes in PWT and PWL from baseline in the this compound treated groups to the vehicle control group. A significant increase in PWT and PWL indicates an anti-allodynic and anti-hyperalgesic effect, respectively.
Figure 2. Generalized workflow for preclinical pain model studies.
Safety and Tolerability
In non-human primates, this compound was associated with a dose-dependent reduction in blood pressure at doses of 0.1-1.0 mg/kg (s.c.).[1][2] It is crucial to monitor for potential cardiovascular side effects and any other signs of toxicity in rodent studies, especially during initial dose-escalation experiments.
Conclusion
This compound holds promise as a novel analgesic targeting NaV1.7. While specific dosage and protocol information for rodent models is not yet widely published, the information and generalized protocols provided herein offer a framework for researchers to design and conduct their own efficacy studies. Careful dose-range finding, pharmacokinetic analysis, and safety monitoring will be essential for the successful preclinical evaluation of this compound.
References
Application Notes and Protocols for ST-2560 Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-2560 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in the development of novel non-opioid analgesics.[1][2][3] NaV1.7 is preferentially expressed in pain-sensing neurons, and its inhibition has been shown to suppress nocifensive reflexes.[2] However, NaV1.7 is also present in autonomic neurons, and its inhibition can impact the cardiovascular system.[2][4] These application notes provide a comprehensive overview of the administration of this compound in non-human primates (NHPs), summarizing key experimental data and providing detailed protocols for preclinical evaluation. The cynomolgus monkey is a suitable NHP model for these studies due to its physiological similarities to humans.[5]
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency for the primate NaV1.7 channel with significant selectivity over other human NaV1.x isoforms.
| Target | IC50 (nM) | Selectivity vs. other hNaV1.x Isoforms |
| Primate NaV1.7 | 39 | ≥1000-fold |
| Data sourced from Mulcahy et al., 2024.[2][6] |
In Vivo Administration and Effects in Non-Human Primates
Subcutaneous administration of this compound in cynomolgus monkeys has been shown to produce anti-nociceptive effects and transient cardiovascular changes.
| Administration Route | Dose Range (mg/kg) | Observed Anti-Nociceptive Effects | Observed Cardiovascular Effects |
| Subcutaneous (s.c.) | 0.1 - 0.3 | Suppression of noxious mechanical- and chemical-evoked reflexes | Minimal at these doses |
| Subcutaneous (s.c.) | 0.1 - 1.0 | Not the primary focus at higher doses | 10-20 mmHg reduction in systolic and diastolic blood pressure |
| Data sourced from Mulcahy et al., 2024.[2][6] |
A similar NaV1.7 inhibitor has shown a half-life of approximately 2.52 hours in cynomolgus monkeys following intravenous administration, which may provide an estimate for the pharmacokinetic profile of this compound.[3]
Signaling Pathway of this compound
This compound acts as a state-independent inhibitor of the NaV1.7 sodium channel by binding to the extracellular pore (site 1) and sterically occluding the influx of sodium ions.[3] This inhibition prevents the depolarization of nociceptive and autonomic neurons, thereby blocking pain signal transmission and modulating cardiovascular reflexes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies with ST-2560
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of ST-2560, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, in various in vitro experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the NaV1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1][2][3] Due to its high selectivity, this compound is a valuable tool for investigating the specific role of NaV1.7 in nociception and for the development of novel non-opioid analgesics. The reported half-maximal inhibitory concentration (IC50) for this compound against primate NaV1.7 is 39 nM, with over 1000-fold selectivity against other human NaV1.x isoforms.[1][2][3]
Table 1: In Vitro Efficacy of this compound
| Target | IC50 (nM) | Species | Assay Type |
| NaV1.7 | 39 | Primate | Whole-cell patch-clamp electrophysiology |
Preparation of this compound for In Vitro Use
Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vitro studies.
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture media.
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro use.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 562.62 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.63 mg of this compound.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder. For a 10 mM stock, dissolve 5.63 mg in 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are typically stable for several months. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved.
Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture
Suitable Cell Lines:
-
HEK293 cells stably expressing NaV1.7: These cells are a common model for studying the electrophysiological and pharmacological properties of NaV1.7 in a controlled environment.
-
Dorsal Root Ganglion (DRG) neurons: Primary cultures of DRG neurons endogenously express NaV1.7 and provide a more physiologically relevant model for studying pain pathways.
-
TE671 cells: This human rhabdomyosarcoma cell line endogenously expresses NaV1.7 and can be an alternative to engineered cell lines.
Cytotoxicity Assay (MTT Assay)
It is essential to determine the cytotoxic concentration of this compound in your chosen cell line to ensure that the observed effects are due to NaV1.7 inhibition and not general toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (medium with the same percentage of DMSO). Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Note: While specific cytotoxicity data for this compound is not widely available in the public domain, it is crucial to perform this assay to establish a non-toxic working concentration range for your specific cell line and experimental conditions.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of ion channel modulators on channel activity.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents across the entire cell membrane.
Protocol:
-
Cell Preparation: Plate cells expressing NaV1.7 (e.g., HEK293-NaV1.7 or DRG neurons) on coverslips suitable for electrophysiological recording.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Patching: Using a micromanipulator, guide a glass micropipette filled with an internal solution to the surface of a cell and form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Apply voltage protocols to elicit NaV1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to various test potentials.
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record the sodium currents before and after the application of this compound. Analyze the data to determine the percentage of current inhibition and the IC50 for NaV1.7 blockade.
Intracellular Calcium Imaging
Inhibition of NaV1.7 can lead to changes in neuronal excitability and subsequently alter intracellular calcium dynamics.
Principle: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure changes in intracellular calcium concentration ([Ca2+]i). These indicators are cell-permeant and become fluorescent upon binding to calcium.
Protocol:
-
Cell Seeding: Seed cells (e.g., DRG neurons) on glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before stimulation.
-
Compound Incubation: Incubate the cells with this compound or a vehicle control for a predetermined period.
-
Stimulation: Stimulate the cells with a depolarizing agent (e.g., high potassium solution or a specific agonist) to induce calcium influx.
-
Image Acquisition: Record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a camera.
-
Data Analysis: Analyze the fluorescence intensity changes to quantify the effect of this compound on stimulus-evoked calcium responses.
Signaling Pathways and Experimental Workflows
NaV1.7 Signaling Pathway in Nociception
Inhibition of NaV1.7 by this compound directly blocks the influx of sodium ions in response to membrane depolarization in nociceptive neurons. This leads to a reduction in the generation and propagation of action potentials, thereby dampening pain signals. Downstream of this primary mechanism, studies suggest a link between NaV1.7 activity and the endogenous opioid system. Inhibition of NaV1.7 may lead to an upregulation of proenkephalin (Penk) expression, which encodes for enkephalins, endogenous opioid peptides. These peptides can then act on µ- and δ-opioid receptors, contributing to analgesia.
Caption: Signaling pathway of NaV1.7 inhibition by this compound.
Experimental Workflow for In Vitro Characterization of this compound
The following workflow outlines the key steps for characterizing the in vitro effects of this compound.
Caption: Workflow for in vitro characterization of this compound.
Conclusion
These application notes provide a framework for the preparation and use of this compound in in vitro studies. By following these protocols, researchers can obtain reliable and reproducible data to further elucidate the role of NaV1.7 in cellular function and its potential as a therapeutic target. It is crucial to determine the specific optimal conditions, such as cell density and compound concentrations, for each experimental setup.
References
Application Notes and Protocols: ST-2560 Solubility and Vehicle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-2560 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 39 nM.[1][2] This characteristic makes it a valuable research tool for studies on pain and cardiovascular conditions.[1][2][3] Proper handling, solubilization, and formulation of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the solubilization and formulation of this compound based on available data and common laboratory practices for compounds with similar physicochemical properties.
Physicochemical Properties and Solubility
Table 1: General Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (B87167) (DMSO) | May be soluble | Recommended for preparing concentrated stock solutions. |
| Water | Presumed Low | Not suitable as a primary solvent. |
| Ethanol | Not specified | May require empirical testing for specific applications. |
Note: The information in this table is based on general statements from chemical suppliers and may not represent exhaustive quantitative data. Researchers are advised to perform their own solubility tests for their specific experimental needs.
Vehicle Formulation for In Vivo Studies
The selection of an appropriate vehicle is crucial for the subcutaneous administration of this compound, as used in non-human primate studies at dosages of 0.1-1.0 mg/kg.[1][2] While the precise vehicle composition from these studies is not published, a common approach for compounds with low aqueous solubility is to use a multi-component system to ensure bioavailability and minimize local irritation.
Table 2: Suggested Vehicle Formulations for Subcutaneous Injection
| Formulation Component | Example Composition | Remarks |
| Solvent | DMSO | To initially dissolve the compound. |
| Co-solvent/Vehicle | PEG300, Corn oil | To aid in solubilization and create a suitable injection volume. |
| Surfactant | Tween 80 | To improve solubility and stability of the formulation. |
| Aqueous Component | Saline or ddH₂O | To bring the formulation to the final desired concentration and volume. |
Note: These are example formulations and may require optimization based on the desired final concentration of this compound and the specific animal model.
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions for both in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 10 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the 10 mg/mL stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of a Subcutaneous Injection Formulation (Example: 1 mg/mL)
This protocol provides a step-by-step guide for preparing a vehicle formulation suitable for subcutaneous injection, based on common practices for compounds with low water solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile conical tubes (e.g., 15 mL)
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
In a sterile conical tube, add the required volume of the this compound stock solution in DMSO. For example, to prepare 1 mL of a 1 mg/mL final solution, start with 100 µL of a 10 mg/mL stock.
-
Add a co-solvent such as PEG300. A common ratio is to add a volume of PEG300 that is 3-4 times the volume of DMSO (e.g., 400 µL of PEG300).
-
Vortex the mixture thoroughly until a clear and homogenous solution is obtained.
-
Add a surfactant like Tween 80 to improve solubility and stability. A typical final concentration is 5-10%. For a 1 mL final volume, add 50 µL of Tween 80.
-
Vortex the solution again to ensure complete mixing.
-
Slowly add sterile saline or ddH₂O to reach the final desired volume (e.g., add 450 µL to bring the total volume to 1 mL).
-
Vortex the final formulation gently but thoroughly. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratios of the components).
-
Prepare the vehicle control by following the same procedure but omitting the this compound stock solution (i.e., starting with the same volume of DMSO).
-
Use the formulation immediately or store it as per stability assessments for your specific formulation.
Visualizations
Caption: Workflow for preparing this compound subcutaneous injection formulation.
References
Application Notes and Protocols for Mechanical Allodynia Assessment with ST-2560
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. The voltage-gated sodium channel NaV1.7 is a key player in pain signaling pathways, making it a prime target for novel analgesic drug development. ST-2560 is a potent and selective inhibitor of the NaV1.7 sodium channel.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of mechanical allodynia using the von Frey filament test. Additionally, key signaling pathways implicated in mechanical allodynia are illustrated to provide a mechanistic context for the action of NaV1.7 inhibitors.
Data Presentation
Quantitative Data on this compound
| Parameter | Value | Species | Source |
| IC50 (NaV1.7 Inhibition) | 39 nM | Primates | [2][4] |
| Selectivity | ≥1000-fold over other human NaV1.x isoforms | Human | [2] |
| Effective Dose (in vivo) | 0.1-0.3 mg/kg, s.c. | Cynomolgus Monkeys | [2][4] |
| Observed Side Effect | 10-20 mmHg reduction in systolic and diastolic blood pressure | Cynomolgus Monkeys | [2] |
Representative Data: Mechanical Withdrawal Threshold in a Neuropathic Pain Model
The following table illustrates typical data obtained from a von Frey test in a spared nerve injury (SNI) model in rodents, demonstrating the development of mechanical allodynia.
| Time Point | Sham-operated Paw Withdrawal Threshold (g) | SNI Model Ipsilateral Paw Withdrawal Threshold (g) |
| Baseline (Pre-surgery) | 25-28 | 25-28 |
| Day 4 Post-surgery | 25-28 | 4 |
| Day 7 Post-surgery | 25-28 | ≤ 1 |
| Day 14 Post-surgery | 25-28 | ≤ 1 |
| Day 21 Post-surgery | 25-28 | 0.3 |
| Day 28 Post-surgery | 25-28 | 0.3 |
Data adapted from studies on the SNI model.[5]
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain (Spared Nerve Injury - SNI Model) in Rodents
This protocol describes a common surgical procedure to induce persistent mechanical allodynia.
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 5-0 silk)
-
Stereomicroscope
-
Warming pad
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh on the desired side.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, ensuring not to stretch or damage the adjacent sural nerve.
-
Ligate the common peroneal and tibial nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure that the sural nerve remains intact.
-
Close the muscle layer and the skin incision with sutures.
-
Allow the animal to recover on a warming pad until fully ambulatory.
-
Monitor the animal's post-operative recovery and provide appropriate analgesia for surgical pain for the first 24-48 hours.
Mechanical allodynia typically develops in the sural nerve territory of the ipsilateral paw within a few days and persists for several weeks.[1]
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments (Up-Down Method)
This protocol details the standardized method for determining the 50% paw withdrawal threshold.[6][7]
Materials:
-
Set of von Frey filaments with calibrated bending forces.
-
Testing chambers with a wire mesh floor.
-
Data recording sheets.
Procedure:
-
Acclimatization: Place the animals in the testing chambers on the wire mesh floor for at least 15-30 minutes before testing to allow for acclimatization.
-
Filament Application:
-
Start with a von Frey filament estimated to be near the 50% withdrawal threshold (e.g., 2.0 g for baseline, or a lower force for neuropathic animals).
-
Apply the filament perpendicularly to the plantar surface of the hind paw until it just begins to bend.
-
Hold the filament in place for 3-5 seconds.
-
-
Recording Responses:
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
Record the response as either positive (X) or negative (O).
-
-
Up-Down Paradigm:
-
If the response is negative (no withdrawal), the next stimulus should be with a filament of the next greater force.
-
If the response is positive (withdrawal), the next stimulus should be with a filament of the next lower force.
-
-
Data Collection: Continue this pattern until at least four stimuli have been applied after the first change in response.
-
Calculation of 50% Withdrawal Threshold: The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a specific formula or a lookup table provided by Chaplan et al. (1994). A simplified up-down method (SUDO) using a constant number of five stimuli has also been developed and validated.[7][8][9]
Protocol 3: Administration of this compound for Efficacy Testing
This protocol outlines the administration of this compound to assess its anti-allodynic effects.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., saline, DMSO, or as specified by the supplier)
-
Syringes and needles for the chosen route of administration (e.g., subcutaneous, intraperitoneal, oral gavage)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1 mg/kg, 0.3 mg/kg).
-
-
Baseline Measurement: Before administering the compound, measure the baseline mechanical withdrawal threshold of the animals using the von Frey test as described in Protocol 2.
-
Compound Administration:
-
Administer the prepared this compound solution or vehicle control to the animals via the chosen route (e.g., subcutaneous injection).
-
-
Post-Dosing Measurements:
-
At predetermined time points after administration (e.g., 30, 60, 120, and 240 minutes), re-assess the mechanical withdrawal threshold using the von Frey test.
-
The time points should be chosen to capture the peak effect and duration of action of the compound.
-
-
Data Analysis:
-
Compare the post-dosing withdrawal thresholds of the this compound treated groups to the vehicle-treated group.
-
A significant increase in the paw withdrawal threshold in the this compound group compared to the vehicle group indicates an anti-allodynic effect.
-
Signaling Pathways in Mechanical Allodynia
Peripheral Sensitization Pathway
Peripheral nerve injury can lead to the sensitization of nociceptors. The mechanosensitive ion channel Piezo2 plays a crucial role in this process.[10][11][[“]][13] Signaling cascades involving cyclic AMP (cAMP) and Protein Kinase A (PKA) can modulate the activity of ion channels, including NaV1.7, leading to a lower threshold for activation and increased neuronal excitability.[14][15][16][17]
Caption: Peripheral mechanisms of mechanical allodynia.
Central Sensitization Pathway
Following peripheral nerve injury, central nervous system changes occur, leading to a state of heightened excitability known as central sensitization. This process involves the activation of glial cells, such as microglia and astrocytes, in the spinal cord.[18][19][20][21] These activated glial cells release pro-inflammatory mediators that enhance synaptic transmission between primary sensory neurons and second-order neurons in the dorsal horn, contributing to the maintenance of the pain state.[19][21][22]
Caption: Role of glial cells in central sensitization.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the logical flow of an experiment designed to test the anti-allodynic properties of this compound.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forum.painresearcher.net [forum.painresearcher.net]
- 9. researchgate.net [researchgate.net]
- 10. Dorsal root ganglia NR2B-mediated Epac1-Piezo2 signaling pathway contributes to mechanical allodynia of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for Piezo2 in EPAC1-dependent mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Research Portal [iro.uiowa.edu]
- 14. cAMP-PKA signaling is involved in regulation of spinal HCN channels function in diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclic nucleotide signaling in sensory neuron hyperexcitability and chronic pain after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. jneurosci.org [jneurosci.org]
- 18. Contribution of microglia and astrocytes to the central sensitization, inflammatory and neuropathic pain in the juvenile rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroinflammation and central sensitization in chronic and widespread pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Central Nervous System Targets: Glial Cell Mechanisms in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Astrocytes in chronic pain and itch - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microglia in Pain: Detrimental and protective roles in pathogenesis and resolution of pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ST-2560 in Autonomic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-2560 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7).[1][2] This channel is recognized as a key player in pain signaling, making it a significant target for the development of novel non-opioid analgesics. However, emerging research has highlighted the expression and functional role of NaV1.7 in the autonomic nervous system, which regulates involuntary physiological processes including heart rate, blood pressure, and digestion.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate the function of NaV1.7 in the autonomic nervous system. The information presented here, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing experiments to explore the physiological and potential therapeutic implications of NaV1.7 inhibition in autonomic pathways.
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the NaV1.7 sodium channel.[1][2] NaV1.7 channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons of the peripheral and autonomic nervous systems.[3] By blocking these channels, this compound reduces neuronal excitability. In the context of the autonomic nervous system, NaV1.7 is expressed in autonomic ganglia, and its inhibition by this compound has been shown to impact cardiovascular reflexes.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Species | Method |
| NaV1.7 | 39 | Primate | Whole-cell patch-clamp electrophysiology |
| NaV1.1 | >30,000 | Human | Whole-cell patch-clamp electrophysiology |
| NaV1.2 | >30,000 | Human | Whole-cell patch-clamp electrophysiology |
| NaV1.3 | >30,000 | Human | Whole-cell patch-clamp electrophysiology |
| NaV1.4 | >30,000 | Human | Whole-cell patch-clamp electrophysiology |
| NaV1.5 | >30,000 | Human | Whole-cell patch-clamp electrophysiology |
| NaV1.6 | >30,000 | Human | Whole-cell patch-clamp electrophysiology |
| NaV1.8 | >30,000 | Human | Whole-cell patch-clamp electrophysiology |
| CaV1.2 | >30,000 | Human | Whole-cell patch-clamp electrophysiology |
| hERG | >30,000 | Human | Manual patch-clamp electrophysiology |
Data compiled from multiple sources.[1][2][4]
Table 2: In Vivo Effects of this compound on Cardiovascular Parameters in Cynomolgus Monkeys
| Dose (mg/kg, s.c.) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| 0.1 | -10 to -20 | -10 to -20 |
| 0.3 | -10 to -20 | -10 to -20 |
| 1.0 | -10 to -20 | -10 to -20 |
Data represents the observed reduction in blood pressure following subcutaneous administration.[1][2][5]
Signaling Pathway
Caption: Signaling pathway of this compound in an autonomic neuron.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Activity using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of this compound on NaV1.7 and other ion channels.
Materials:
-
Cell lines expressing the specific ion channel of interest (e.g., HEK293 cells stably expressing human NaV1.7).
-
This compound stock solution (dissolved in appropriate solvent, e.g., DMSO).
-
External and internal recording solutions.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Cell Culture: Culture the cells under standard conditions. For recording, plate the cells at a low density on glass coverslips.
-
Solution Preparation: Prepare fresh external and internal recording solutions. The composition of these solutions will vary depending on the specific ion channel being studied.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
Apply depolarizing voltage steps to elicit ionic currents. For NaV channels, a typical step would be to 0 mV.
-
-
Drug Application:
-
Establish a stable baseline recording of the ionic current.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and reach its full effect.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Cardiovascular Effects of this compound in Non-Human Primates
Objective: To evaluate the impact of this compound on cardiovascular parameters in a conscious, freely moving animal model.
Materials:
-
Cynomolgus monkeys, surgically implanted with telemetry devices for continuous monitoring of blood pressure and heart rate.
-
This compound formulation for subcutaneous injection.
-
Vehicle control solution.
-
Animal housing with telemetry receivers.
-
Data acquisition and analysis software for telemetered data.
Methodology:
-
Animal Acclimation: Allow the telemetered animals to acclimate to the housing and experimental conditions.
-
Baseline Recording: Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, heart rate) for a sufficient period before dosing to establish a stable baseline.
-
Dosing:
-
Administer this compound subcutaneously at the desired doses (e.g., 0.1, 0.3, and 1.0 mg/kg).[2]
-
Administer the vehicle control to a separate group of animals or in a crossover design.
-
-
Post-Dose Monitoring: Continuously monitor and record cardiovascular parameters for a defined period post-dosing (e.g., up to 5 hours).[1]
-
Data Analysis:
-
Bin the continuous data into appropriate time intervals (e.g., 5-minute averages).
-
Calculate the change from baseline for each cardiovascular parameter at each time point for each dose group.
-
Compare the effects of this compound to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Experimental Workflow
Caption: Experimental workflow for investigating this compound.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of NaV1.7 in the autonomic nervous system. The provided data and protocols offer a framework for researchers to investigate the physiological consequences of NaV1.7 inhibition beyond its established role in nociception. The observed effects of this compound on cardiovascular parameters underscore the importance of considering the autonomic nervous system in the development of NaV1.7-targeting therapeutics. Further research utilizing this compound can contribute to a more comprehensive understanding of autonomic control and the potential for modulating these pathways for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of NaV1.7 in postganglionic sympathetic nerve function in human and guinea-pig arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ST-2560 Off-Target Ion Channel Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ST-2560 on various ion channels. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known potency?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 39 nM for primate NaV1.7.[1][2]
Q2: What are the known off-target effects of this compound on other ion channels?
A2: this compound has been evaluated for activity against a panel of other human voltage-gated sodium (NaV1.x) isoforms, the voltage-gated calcium channel CaV1.2, and the hERG potassium channel.[3] It demonstrates high selectivity for NaV1.7, with at least a 1000-fold greater potency for NaV1.7 compared to other human NaV1.x isoforms.[1][2] Its activity against the hERG channel is negligible, with an IC50 value greater than 30 µM.[4]
Q3: Are there any observed physiological off-target effects?
A3: Systemic administration of this compound in non-human primates has been associated with a transient reduction in systolic and diastolic blood pressure.[2] This is considered an on-target effect related to the inhibition of NaV1.7 channels expressed in autonomic neurons, which play a role in cardiovascular regulation.[1][2]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and key off-target ion channels.
| Ion Channel | IC50 (nM) | Selectivity vs. NaV1.7 | Reference |
| hNaV1.7 | 39 | - | [1][2] |
| hNaV1.1-1.6, 1.8 | >39,000* | ≥1000-fold | [1] |
| hCaV1.2 | >30,000** | >750-fold | [3] |
| hERG | >30,000 | >750-fold | [4] |
Note: Specific IC50 values for individual NaV1.x isoforms are not publicly available, but are reported to be at least 1000-fold higher than for NaV1.7. *Note: A specific IC50 value is not provided in the primary literature, but the dose-response curve shows minimal inhibition at high concentrations.
Experimental Protocols
The primary method for assessing the effects of this compound on ion channels is whole-cell patch-clamp electrophysiology .[1][2] Below are detailed methodologies for evaluating compound activity on NaV, CaV, and hERG channels.
General Workflow for Ion Channel Screening
Caption: General experimental workflow for assessing this compound's effect on ion channels.
Detailed Methodologies
1. Cell Culture:
-
HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., NaV1.1-1.8, CaV1.2, hERG) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and selection antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Electrophysiology Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Note: Solution compositions may vary depending on the specific ion channel being studied.
3. Voltage-Clamp Protocols:
-
hNaV1.x Channels:
-
Holding Potential: -120 mV.
-
Test Pulse: A depolarizing step to 0 mV for 20-50 ms (B15284909) to elicit peak sodium current.
-
Frequency: Pulses are typically applied every 10-20 seconds to allow for recovery from inactivation.
-
-
hCaV1.2 Channel:
-
Holding Potential: -80 mV.
-
Test Pulse: A depolarizing step to +10 mV for 200 ms to elicit peak calcium current.
-
Frequency: Pulses are applied every 15-30 seconds.
-
-
hERG Channel:
-
Holding Potential: -80 mV.
-
Depolarizing Step: To +20 mV for 2-5 seconds to allow for channel activation and inactivation.
-
Repolarizing Step: To -50 mV to measure the peak tail current, which is characteristic of hERG.
-
Frequency: Sweeps are repeated every 15-20 seconds.
-
Caption: Logic for different voltage-clamp protocols for various ion channels.
Troubleshooting Guide
Issue 1: Unstable baseline current or "rundown" during recording.
-
Question: My recorded current is continuously decreasing even before I apply this compound. How can I mitigate this?
-
Answer: Current rundown is a common issue in whole-cell patch-clamp.
-
Possible Cause 1: Cell dialysis. The contents of your pipette solution are diffusing into the cell, and essential intracellular components for channel function are being washed out.
-
Solution: Include ATP (2-5 mM) and GTP (0.1-0.5 mM) in your internal solution to provide energy for cellular processes that maintain channel function. For some channels, a perforated patch-clamp configuration (using antibiotics like amphotericin B or gramicidin) can be used to preserve the intracellular environment.
-
-
Possible Cause 2: Poor seal quality. A low giga-ohm seal (e.g., <1 GΩ) can lead to a leaky patch and unstable recordings.
-
Solution: Ensure your pipette tips are clean and appropriately fire-polished. Use healthy, well-adhered cells. If the seal is poor, discard the cell and attempt a new recording.
-
-
Possible Cause 3: Channel "run-up" or "run-down". Some channels exhibit intrinsic changes in activity after establishing the whole-cell configuration.
-
Solution: Allow the recording to stabilize for several minutes after breaking into the cell before applying your compound. Monitor the baseline drift and, if it is consistent, you may be able to correct for it during data analysis by fitting the baseline drift and subtracting it from the compound effect.
-
-
Issue 2: Inconsistent IC50 values for this compound.
-
Question: I am getting variable IC50 values for this compound on NaV1.7 across different experiments. What could be the cause?
-
Answer: Variability in IC50 values can arise from several experimental factors.
-
Possible Cause 1: Inconsistent voltage protocol. The potency of many ion channel blockers is state-dependent (i.e., they bind with different affinities to the resting, open, or inactivated states of the channel).
-
Solution: Strictly adhere to a consistent voltage protocol, including the holding potential and pulse frequency. Small variations in these parameters can alter the proportion of channels in different states, affecting the apparent potency of the inhibitor.
-
-
Possible Cause 2: Inaccurate compound concentrations. Errors in serial dilutions or degradation of the compound stock can lead to incorrect final concentrations.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution. Validate the concentration of your stock solution periodically.
-
-
Possible Cause 3: Cell health and expression levels. The health of the cells and the level of ion channel expression can influence the measured potency.
-
Solution: Use cells from a consistent passage number and ensure they are healthy and not overgrown at the time of the experiment.
-
-
Issue 3: No observable effect of this compound on an off-target channel.
-
Question: I don't see any inhibition of my target off-target channel, even at high concentrations of this compound. How can I be sure my assay is working?
-
Answer: This is an expected outcome for many of the off-target channels given the high selectivity of this compound. However, it is crucial to validate your assay.
-
Solution:
-
Use a positive control: After applying the highest concentration of this compound with no effect, apply a known blocker of that specific ion channel to confirm that the channels you are recording from are indeed functional and can be inhibited.
-
Verify channel expression: Ensure that the cell line you are using has a robust expression of the target ion channel, resulting in measurable currents of sufficient amplitude.
-
Check your solutions: Confirm that the ionic compositions of your internal and external solutions are appropriate for the ion channel being studied.
-
-
Caption: A logical diagram for troubleshooting common experimental issues.
References
Technical Support Center: Mitigating ST-2560-Induced Hypotension In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter hypotension as a side effect during in vivo experiments with the selective NaV1.7 inhibitor, ST-2560.
Troubleshooting Guide
Issue: A significant drop in blood pressure is observed after this compound administration.
Question: We administered this compound to our non-human primate model and observed a 15 mmHg drop in mean arterial pressure. How can we counteract this hypotensive effect?
Answer:
This compound is a selective inhibitor of the NaV1.7 sodium channel. These channels are expressed in autonomic neurons that are crucial for maintaining cardiovascular function. Inhibition of NaV1.7 can lead to a decrease in sympathetic outflow, resulting in vasodilation and a subsequent drop in blood pressure. This is a known on-target effect of selective NaV1.7 inhibitors. Studies in conscious, free-moving cynomolgus monkeys have shown that subcutaneous administration of this compound at doses of 0.1-1.0 mg/kg can cause a 10- to 20-mmHg reduction in systolic and diastolic arterial blood pressure.[1] This effect is typically transient, with blood pressure returning to baseline within 5 hours.
To mitigate this hypotension, a two-pronged approach involving fluid resuscitation and vasopressor support can be implemented.
Step 1: Fluid Resuscitation
Administer an initial intravenous (IV) bolus of a balanced isotonic crystalloid solution (e.g., Lactated Ringer's solution or 0.9% saline). The goal is to increase intravascular volume to compensate for the vasodilation.
Step 2: Vasopressor Support
If hypotension persists after the fluid bolus, the use of a vasopressor is recommended. Vasopressors will help to restore vascular tone.
-
Norepinephrine (B1679862): As a first-line agent, norepinephrine is a potent vasoconstrictor with minimal effects on heart rate.
-
Phenylephrine (B352888): This is a pure alpha-1 adrenergic agonist that causes vasoconstriction and can be particularly useful in cases of vasodilation-induced hypotension.
It is crucial to continuously monitor cardiovascular parameters, including blood pressure and heart rate, throughout the intervention.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hypotension?
A1: The voltage-gated sodium channel NaV1.7 is highly expressed in peripheral sensory neurons, which is the basis for its analgesic properties. However, NaV1.7 is also present in sympathetic ganglia, which are a critical part of the autonomic nervous system that regulates blood pressure. By inhibiting NaV1.7 channels in these sympathetic neurons, this compound can reduce the release of norepinephrine at the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. Another NaV1.7 inhibitor, MK-2075, has been observed to cause orthostatic hypotension in humans, which was linked to NaV1.7-dependent cardiac autonomic dysfunction.[2]
Q2: Is the hypotensive effect of this compound dose-dependent?
A2: Yes, preclinical studies in cynomolgus monkeys have demonstrated a dose-dependent reduction in systolic and diastolic blood pressure with this compound.[1] Higher doses of this compound are associated with a more pronounced hypotensive effect.
Q3: Are there any alternative strategies to mitigate hypotension without using vasopressors?
A3: While fluid resuscitation is the initial and primary non-vasopressor intervention, its effectiveness may be limited if the underlying cause is significant vasodilation. In a research setting, if the experimental design allows, reducing the dose of this compound may lessen the hypotensive effect. However, this may also impact the desired primary pharmacological effect. For profound or persistent hypotension, vasopressor support is the most direct and effective countermeasure.
Q4: What are the expected hemodynamic changes with this compound administration?
A4: Based on preclinical data in non-human primates, administration of this compound (0.1-1.0 mg/kg, s.c.) can lead to a 10- to 20-mmHg decrease in both systolic and diastolic blood pressure.[1] This effect is typically observed at exposures similar to those that produce antinociceptive effects. The hypotensive effect is transient, with blood pressure gradually returning to baseline within approximately 5 hours.
Data Presentation
Table 1: Hemodynamic Effects of this compound in Cynomolgus Monkeys
| Dose of this compound (s.c.) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Duration of Effect |
| 0.1 - 1.0 mg/kg | ↓ 10 - 20 | ↓ 10 - 20 | Returns to baseline within 5 hours |
Data summarized from preclinical studies.[1]
Table 2: Suggested Starting Doses for Vasopressors in Preclinical Models
| Vasopressor | Animal Model | Starting Infusion Dose | Route of Administration |
| Norepinephrine | Canine | ~3 µg/kg/min | IV |
| Norepinephrine | Porcine | 0.05 µg/kg/min | IV |
| Phenylephrine | Ovine | Dose to restore MAP | IV |
| Phenylephrine | Feline | Dose to maintain MAP at 70-80 mmHg | IV |
These are starting doses from various preclinical studies and may require titration based on the observed response.
Table 3: Fluid Resuscitation Bolus Recommendations
| Fluid Type | Animal Model | Initial Bolus Volume | Route of Administration |
| Isotonic Crystalloids | Canine | 20–50 mL/kg | IV |
| Isotonic Crystalloids | General Recommendation | 500-1000 mL (in larger animals) | IV |
Fluid boluses should be administered cautiously, with careful monitoring for signs of fluid overload.
Experimental Protocols
Protocol 1: Mitigation of Acute Hypotension with Fluid Resuscitation and Norepinephrine Infusion
-
Animal Model: Anesthetized non-human primate with continuous arterial blood pressure monitoring.
-
Induction of Hypotension: Administer this compound at the desired experimental dose.
-
Monitoring: Continuously record mean arterial pressure (MAP). If MAP decreases by more than 20% from baseline, initiate intervention.
-
Fluid Bolus: Administer a 10-20 mL/kg bolus of warmed isotonic crystalloid (e.g., Lactated Ringer's) intravenously over 15 minutes.
-
Reassessment: Monitor MAP closely during and after the fluid bolus.
-
Norepinephrine Infusion: If MAP remains below the target threshold 15 minutes after the fluid bolus, begin a continuous intravenous infusion of norepinephrine.
-
Starting Dose: 0.05 - 0.1 µg/kg/min.
-
Titration: Adjust the infusion rate every 5-10 minutes to achieve the target MAP.
-
-
Maintenance: Once the target MAP is achieved, maintain the norepinephrine infusion and continue to monitor cardiovascular parameters.
Protocol 2: Prophylactic Management of Anticipated Hypotension with Phenylephrine
-
Animal Model: Conscious, telemetered non-human primate.
-
Baseline: Establish a stable baseline of cardiovascular parameters before this compound administration.
-
Prophylactic Infusion: 15 minutes prior to this compound administration, begin a continuous intravenous infusion of phenylephrine.
-
Starting Dose: 0.25 - 0.5 µg/kg/min.
-
-
This compound Administration: Administer the planned dose of this compound.
-
Monitoring and Titration: Continuously monitor blood pressure. Adjust the phenylephrine infusion rate to maintain blood pressure within 10% of the pre-treatment baseline.
-
Duration: Continue the phenylephrine infusion for the expected duration of the hypotensive effect of this compound (approximately 5 hours) and then gradually wean the infusion while monitoring for any recurrence of hypotension.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Experimental workflow for mitigating this compound-induced hypotension.
References
Optimizing ST-2560 dosage to avoid cardiovascular side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NaV1.7 inhibitor, ST-2560. The focus is on optimizing dosage to achieve desired analgesic effects while mitigating potential cardiovascular side effects, specifically hypotension.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is predominantly expressed in peripheral sensory and sympathetic neurons.[2][3][4] In sensory neurons, NaV1.7 plays a critical role in the transmission of pain signals, making it a target for the development of novel non-opioid analgesics.[2][4]
Q2: What are the known cardiovascular side effects of this compound?
A2: The primary cardiovascular side effect observed with systemic administration of this compound is a dose-dependent reduction in systolic and diastolic blood pressure (hypotension).[2][5] This effect has been documented in non-human primates.[2][5]
Q3: Why does a NaV1.7 inhibitor like this compound cause hypotension?
A3: The hypotensive effect of this compound is considered an "on-target" effect. NaV1.7 channels are expressed in sympathetic neurons, which are a key component of the autonomic nervous system responsible for maintaining vascular tone and blood pressure.[2][3][6] Inhibition of NaV1.7 in these neurons can reduce sympathetic nerve activity, leading to vasodilation (relaxation of blood vessels) and a subsequent drop in blood pressure.[2]
Q4: Is this compound known to have direct effects on cardiac ion channels like hERG?
A4: Studies have shown that this compound has a high degree of selectivity for NaV1.7 over other ion channels, including the hERG potassium channel, which is a common source of drug-induced cardiac arrhythmias. One study indicated no detectable inhibition of hERG at concentrations significantly higher than its IC50 for NaV1.7.[5]
Troubleshooting Guides
Issue: Observed significant drop in blood pressure in animal models at a planned analgesic dose.
Troubleshooting Steps:
-
Confirm Dose and Concentration: Double-check all calculations for the dosing solution to ensure the correct concentration of this compound was administered.
-
Review Dosing Regimen: The hypotensive effects of this compound can be transient.[5] Consider if the timing of your blood pressure measurement coincides with the peak plasma concentration of the compound. A different dosing schedule (e.g., continuous infusion vs. bolus injection) might alter the hemodynamic profile.
-
Establish a Dose-Response Relationship: If not already done, conduct a dose-response study to determine the precise relationship between the administered dose of this compound, the analgesic effect, and the magnitude of the hypotensive response in your specific model. This is crucial for identifying a potential therapeutic window.
-
Consider a Different Route of Administration: The cardiovascular effects are associated with systemic administration. Depending on the experimental question, localized administration (e.g., intrathecal) could be explored to isolate peripheral analgesic effects from systemic cardiovascular effects.
-
Implement Continuous Hemodynamic Monitoring: For in-vivo studies, use of telemetry or continuous intra-arterial pressure monitoring will provide a more detailed picture of the hemodynamic changes over time, including the onset, duration, and recovery from hypotension.[5]
Issue: Difficulty in separating the analgesic effective dose from the dose causing cardiovascular side effects.
Troubleshooting Steps:
-
Refine the Analgesia Model: Ensure the chosen analgesia model is sensitive enough to detect subtle analgesic effects at lower doses of this compound. Different pain models (e.g., thermal, mechanical, chemical) may have different sensitivities.
-
In Vitro Assessment: Before extensive in-vivo testing, utilize in vitro assays to characterize the potency of this compound on NaV1.7 channels from your species of interest. This can help in selecting a more targeted starting dose for in-vivo studies.
-
Ex Vivo Tissue Assays: Consider using ex vivo preparations, such as isolated blood vessels, to assess the direct effect of this compound on vascular tone and sympathetic nerve-mediated contractions. This can provide valuable data on the concentrations required to produce vascular effects.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate plasma concentration data with the time course of both analgesia and blood pressure changes. This modeling can help to understand the concentration-effect relationships for both the desired and adverse effects and guide the design of optimal dosing regimens.
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Cynomolgus Monkeys
| Dose (mg/kg, s.c.) | Maximum Reduction in Systolic Blood Pressure (mmHg) | Maximum Reduction in Diastolic Blood Pressure (mmHg) |
| 0.1 | ~10 | ~10 |
| 0.3 | ~15 | ~15 |
| 1.0 | ~20 | ~20 |
Data summarized from published studies in non-human primates.[2][5]
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Analgesia and Hypotension in Rodents
Objective: To determine the dose-response relationship for the analgesic and hypotensive effects of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle solution
-
Rodent model of pain (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia)
-
Implantable telemetry system or tail-cuff plethysmography for blood pressure monitoring
-
Standard laboratory equipment for dosing and behavioral testing
Methodology:
-
Animal Preparation: Acclimate animals to the testing environment and equipment. For telemetry, surgically implant transmitters according to the manufacturer's instructions and allow for a post-operative recovery period.
-
Baseline Measurements: Record baseline analgesic responses (e.g., paw withdrawal threshold/latency) and baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, heart rate) for a sufficient period before dosing.
-
Dose Preparation: Prepare a range of this compound doses in the appropriate vehicle. Include a vehicle-only control group.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intravenous).
-
Post-Dose Monitoring:
-
Hemodynamic Monitoring: Continuously record blood pressure and heart rate for several hours post-administration.
-
Analgesia Testing: Perform the selected analgesia test at multiple time points post-administration to capture the onset, peak, and duration of the analgesic effect.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each dose group.
-
Calculate the change in analgesic response from baseline for each dose group.
-
Plot dose-response curves for both the analgesic and hypotensive effects.
-
Determine the ED50 (effective dose for 50% of maximal analgesic effect) and the HD50 (hypotensive dose causing a 50% of maximal reduction in blood pressure) to assess the therapeutic window.
-
Protocol 2: In Vitro Assessment of this compound Effects on Cardiomyocytes
Objective: To evaluate the potential for this compound to cause direct cardiotoxic effects using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
This compound
-
Culture medium for hiPSC-CMs
-
Multi-well plates suitable for microelectrode array (MEA) or calcium imaging
-
MEA system or fluorescence microscope with a calcium imaging setup
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
Methodology:
-
Cell Culture: Culture hiPSC-CMs on MEA plates or appropriate plates for imaging until a synchronously beating monolayer is formed.
-
Baseline Recordings:
-
MEA: Record baseline electrophysiological parameters, including field potential duration and beat rate.
-
Calcium Imaging: Load cells with a calcium-sensitive dye and record baseline calcium transient characteristics (amplitude, duration, frequency).
-
-
Compound Application: Add increasing concentrations of this compound to the cell culture medium. Include a vehicle control.
-
Post-Exposure Recordings: After an appropriate incubation period, record the same electrophysiological or calcium transient parameters.
-
Data Analysis: Analyze the data to determine if this compound alters cardiomyocyte electrical activity or calcium handling. Compare the effective concentrations to the plasma concentrations that produce analgesia and hypotension in vivo.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Experimental workflow for this compound dose optimization.
Caption: Logical flow for troubleshooting this compound-induced hypotension.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of NaV1.7 in postganglionic sympathetic nerve function in human and guinea-pig arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Nav1.7-dependent pain sensations require different sets of sensory and sympathetic neurons - White Rose Research Online [eprints.whiterose.ac.uk]
ST-2560 stability and proper storage conditions
For researchers, scientists, and drug development professionals utilizing ST-2560, this technical support center provides essential information on stability, proper storage, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder under specific temperature conditions. When dissolved in a solvent such as DMSO, storage conditions are different.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in an organic solvent like DMSO. For most in vitro experiments, a high-concentration stock solution (e.g., 10 mM) can be prepared and then diluted to the final desired concentration in the aqueous experimental buffer.
Q3: Is this compound sensitive to light?
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles can degrade some compounds. It is advisable to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. While specific data for this compound is unavailable, a general guideline for small molecules in DMSO is to limit freeze-thaw cycles to a minimum.
Proper Storage Conditions
Proper storage of this compound is critical to maintain its integrity and ensure the reproducibility of experimental results. Below is a summary of recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a tightly sealed container in a dry environment. |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage of working solutions. |
Data compiled from publicly available information from chemical suppliers.
Troubleshooting Guides
This section addresses potential issues that may arise during experiments with this compound, particularly in the context of its use as a selective Nav1.7 inhibitor in electrophysiology studies.
Problem 1: Inconsistent or Noisy Recordings in Patch-Clamp Experiments
-
Possible Cause: Issues with the seal formation, electrical noise, or cellular health.
-
Troubleshooting Steps:
-
Verify Seal Resistance: Ensure a high-resistance seal (GΩ range) is formed between the patch pipette and the cell membrane. A poor seal is a common source of noisy recordings.
-
Check for Electrical Noise: Isolate the patch-clamp setup from sources of electrical interference. Ensure proper grounding of all equipment.
-
Assess Cell Health: Only use healthy, viable cells for recordings. Poor cell health can lead to unstable membranes and inconsistent channel activity.
-
Optimize Pipette Solution: Ensure the internal solution is properly filtered and has the correct ionic composition and osmolarity.
-
Problem 2: Variability in this compound Potency (IC50)
-
Possible Cause: Compound degradation, inaccurate concentration, or changes in experimental conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: If you suspect degradation of your this compound stock solution, prepare a fresh one from the solid powder.
-
Verify Concentration: Double-check all dilution calculations. Use calibrated pipettes for accurate liquid handling.
-
Control Experimental Parameters: Maintain consistent experimental conditions such as temperature, pH, and bath solution composition, as these can influence the activity of both the ion channel and the inhibitor.
-
Monitor Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) constant across all experimental conditions, including controls, as high concentrations of solvent can affect channel function.
-
Problem 3: Compound Precipitation in Aqueous Solution
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: While minimizing the final DMSO concentration is ideal, ensure it is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% is generally well-tolerated in most cell-based assays.
-
Use a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Vortexing and Sonication: After diluting the DMSO stock in the aqueous buffer, vortex the solution thoroughly. Brief sonication can also help to redissolve any small precipitates.
-
Experimental Protocols & Methodologies
Whole-Cell Voltage-Clamp Electrophysiology Protocol for Assessing this compound Inhibition of Nav1.7
This protocol provides a general framework for measuring the inhibitory effect of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7 in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
3. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Hold cells at a holding potential of -120 mV.
-
Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
4. This compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in the external solution immediately before use.
-
Apply different concentrations of this compound to the cells via a perfusion system.
-
Measure the inhibition of the Nav1.7 peak current at each concentration to determine the IC50 value.
Visualizations
Nav1.7 Signaling Pathway in Pain Perception
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for determining the IC50 of this compound on Nav1.7 channels.
Troubleshooting Logic for Inconsistent Electrophysiology Data
Troubleshooting ST-2560 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST-2560. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] The IC50 for this compound has been determined to be 39 nM.[1][2][3][4] NaV1.7 channels are highly expressed in pain-sensing neurons and play a critical role in the transmission of pain signals.[1][5] By selectively blocking these channels, this compound can be utilized in studies related to pain behavior and cardiovascular models.[2][4]
Q2: I am observing precipitation after adding my this compound stock solution to an aqueous buffer. What is causing this?
This is a common issue when working with compounds that have low aqueous solubility. The organic solvent in your stock solution (e.g., DMSO) is miscible with the aqueous buffer, but the compound itself may not be soluble in the final mixed solvent system, leading to precipitation. The final concentration of the organic solvent in your aqueous solution should be kept as low as possible, typically ≤ 0.1%, to avoid this.[6]
Q3: Can I heat my this compound solution to improve solubility?
Gentle warming, for instance to 37°C, can aid in the dissolution of this compound.[6] However, it is crucial to be cautious as prolonged exposure to heat can potentially degrade the compound.
Troubleshooting Guide: Solubility Issues
Problem: My this compound powder is not dissolving in my chosen solvent.
-
Solution 1: Select an appropriate solvent. this compound is known to be soluble in organic solvents like DMSO and DMF.[2][7] For aqueous solutions, it is sparingly soluble.[7] It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.
-
Solution 2: Employ mechanical assistance. Vigorous vortexing or sonication can help break down compound aggregates and facilitate dissolution.[6][8] A brief sonication of 5-10 minutes in a water bath sonicator is often effective.[6]
-
Solution 3: Gentle warming. As mentioned in the FAQs, carefully warming the solution to 37°C can improve solubility.[6]
Problem: I need to prepare an aqueous working solution of this compound for my in vitro assay, but it keeps precipitating.
-
Solution 1: Prepare intermediate dilutions. Instead of directly diluting your highly concentrated stock into your aqueous buffer, prepare a series of intermediate dilutions in your organic solvent (e.g., DMSO) first.[6]
-
Solution 2: Proper mixing technique. It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around.[6] Add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer to ensure rapid and uniform dispersion.[6]
-
Solution 3: Consider co-solvents or formulations. For challenging situations, especially for in vivo studies, using co-solvents or specific formulations can be necessary.[9][10] Common formulations for compounds with low water solubility include suspensions in 0.5% carboxymethyl cellulose (B213188) or solutions containing PEG400 or Tween 80.[2]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/System | Solubility | Notes |
| DMSO | Soluble | Recommended for primary stock solutions.[2] |
| DMF | Soluble | An alternative to DMSO for stock solutions.[2][7] |
| Ethanol | May be soluble | Worth testing with a small amount of product.[2] |
| Water | Sparingly Soluble | Direct dissolution in water is not recommended for high concentrations.[2] |
| Aqueous Buffers (e.g., PBS) | Very Low | Prone to precipitation, especially at higher concentrations.[6] |
Table 2: Recommended Solvents for this compound Formulations
| Formulation Type | Solvent/Vehicle |
| In Vitro Stock Solution | DMSO, DMF[2][7] |
| In Vivo (Oral) | PEG400, 0.2% Carboxymethyl cellulose[2] |
| In Vivo (Injection) | DMSO:Corn oil (10:90)[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance. The molecular weight of this compound is 562.62 g/mol .[2]
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.[6]
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, a brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[6]
-
Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if necessary) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[6]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[6]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[6]
Visualizations
Caption: Mechanism of action of this compound in inhibiting pain signaling.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Sodium Channel | | Invivochem [invivochem.com]
- 3. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
Common experimental artifacts with ST-2560
Welcome to the technical support center for ST-2560. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for common experimental challenges encountered when working with this compound, a potent and selective NaV1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the voltage-gated sodium channel isoform NaV1.7.[1][2] NaV1.7 is a well-validated target for pain therapeutics due to its preferential expression in pain-sensing neurons.[1][2] this compound was developed through the rational modification of the natural product saxitoxin.[1][3] Its primary mechanism of action is the potent inhibition of the NaV1.7 channel, thereby blocking the propagation of pain signals.
Q2: What is the potency and selectivity of this compound?
This compound is a highly potent inhibitor of primate NaV1.7 with an IC50 of 39 nM.[1][2] It exhibits exceptional selectivity, with a greater than 1000-fold selectivity over other human NaV1.x family isoforms.[1][2] This high selectivity minimizes off-target effects related to the inhibition of other sodium channel subtypes.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected analgesic efficacy in animal models.
-
Possible Cause 1: Species-specific differences in potency. The potency of this compound can vary across different species. Ensure that the dosage being used is optimized for the specific animal model. There are known variations in the domain III pore loop motif of NaV1.7 between species which can affect the binding and potency of this compound.[1][3]
-
Possible Cause 2: Insufficient plasma concentration. The analgesic effects of this compound were observed at free plasma concentrations three to fivefold above its NaV1.7 IC50.[1][2] It is crucial to perform pharmacokinetic studies to ensure that the administered dose achieves and maintains a therapeutic concentration in the plasma of the test animals.
-
Possible Cause 3: Route of administration. The method of administration can significantly impact the bioavailability and efficacy of the compound. The referenced studies used subcutaneous (s.c.) administration.[1][2] If using a different route, formulation and dosage adjustments may be necessary.
Issue 2: Unexpected cardiovascular effects observed in animal models.
-
Observation: Systemic administration of this compound has been shown to cause a transient, dose-dependent reduction in systolic and diastolic blood pressure in non-human primates.[1][2][4] A reduction of 10- to 20-mmHg in arterial blood pressure has been noted.[1][2]
-
Underlying Mechanism: NaV1.7 is expressed in autonomic neurons which play a role in the regulation of cardiovascular function.[1][2] Inhibition of NaV1.7 in these neurons can lead to changes in hemodynamic parameters.
-
Recommendation: It is essential to monitor cardiovascular parameters such as blood pressure and heart rate in conscious, freely-moving animals during in vivo studies with this compound.[2][5] This will help to characterize the cardiovascular safety profile of the compound and to distinguish between therapeutic analgesic effects and potential cardiovascular liabilities.
Issue 3: Difficulty replicating in vitro potency in cellular assays.
-
Possible Cause 1: Assay conditions. The potency of ion channel inhibitors can be sensitive to experimental conditions such as the holding potential, stimulation frequency, and temperature. Ensure that the patch-clamp electrophysiology protocol is consistent and optimized for measuring NaV1.7 currents.
-
Possible Cause 2: Cell line expression levels. The level of NaV1.7 expression in the chosen cell line can influence the apparent potency of the inhibitor. Use a validated cell line with stable and robust expression of the human NaV1.7 channel.
-
Possible Cause 3: Compound stability and solubility. Verify the stability and solubility of this compound in the assay buffer. Poor solubility can lead to an underestimation of its true potency.
Data Summary
The following table summarizes the key quantitative data for this compound based on published findings.
| Parameter | Value | Species | Assay | Reference |
| IC50 (NaV1.7) | 39 nM | Primate | Whole-cell patch-clamp | [1][2] |
| Selectivity | ≥1000-fold over other human NaV1.x isoforms | Human | Whole-cell patch-clamp | [1][2] |
| In vivo Efficacy | Suppression of noxious reflexes at 0.1-0.3 mg·kg⁻¹ (s.c.) | Non-human primate | Behavioral models | [1][2] |
| Cardiovascular Effect | 10-20 mmHg reduction in systolic and diastolic blood pressure at 0.1-1.0 mg·kg⁻¹ (s.c.) | Non-human primate | Telemetry | [1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Potency Determination
-
Cell Culture: Utilize a stable cell line expressing the human NaV1.7 channel. Culture cells to 70-80% confluency before the experiment.
-
Electrophysiology Rig: Use a standard patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Recording Protocol:
-
Establish a whole-cell configuration with a gigaohm seal.
-
Hold the cell at a membrane potential of -120 mV.
-
Elicit NaV1.7 currents by depolarizing the membrane to 0 mV for 20 ms (B15284909) every 10 seconds.
-
Record baseline currents for at least 3 minutes to ensure stability.
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the external solution to achieve the desired final concentrations.
-
Apply the compound-containing solution to the cell using a perfusion system.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration after steady-state inhibition is reached.
-
Normalize the inhibited current to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in producing analgesia.
Caption: Troubleshooting workflow for inconsistent analgesic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring ST-2560 Selectivity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the selectivity of the NaV1.7 inhibitor, ST-2560, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel isoform NaV1.7.[1][2] NaV1.7 is a genetically validated target for pain, as it is preferentially expressed in pain-sensing neurons.[1][2]
Q2: How selective is this compound for NaV1.7 over other sodium channel isoforms?
A2: this compound exhibits high selectivity for NaV1.7. In primates, it has an IC50 of 39 nM for NaV1.7 and displays a selectivity of over 1000-fold against other human NaV1.x isoforms.[1][2]
Q3: What are the known off-target effects of this compound?
A3: While highly selective against other NaV isoforms, this compound has been observed to cause cardiovascular effects, such as a reduction in blood pressure, at exposures similar to those required for its analgesic effects.[1][2] This may be due to the role of NaV1.7 in autonomic neurons that influence cardiovascular function.[1] Importantly, this compound shows minimal activity against the hERG channel, a key cardiac liability target, with an IC50 greater than 100 µM.[3]
Q4: What are the primary methods to experimentally validate the selectivity of this compound?
A4: The primary methods for validating the selectivity of an ion channel inhibitor like this compound are:
-
Electrophysiology (Patch-Clamp): This is the gold standard for characterizing the potency and selectivity of ion channel modulators.[1][2]
-
Fluorescence-Based Assays: These higher-throughput assays are suitable for screening against a panel of cell lines expressing different ion channels.
-
Radioligand Binding Assays: These assays determine the binding affinity of the compound to various channel subtypes.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Selectivity vs. NaV1.7 | Reference |
| Human NaV1.7 | 39 | - | [1][2] |
| Other Human NaV1.x Isoforms | >39,000 | >1000-fold | [1][2] |
| Human hERG | >100,000 | >2500-fold | [3] |
| Cerep 68 Target Panel | >10,000 (for most targets) | >250-fold | [3] |
Note: A comprehensive selectivity panel against a wider range of ion channels (e.g., CaV, KV, TRP families) for this compound is not publicly available. Researchers should consider running broader selectivity profiling assays as described in the protocols below.
Experimental Protocols & Methodologies
To ensure the on-target activity and selectivity of this compound in your experiments, it is crucial to employ rigorous and well-controlled methodologies.
Signaling Pathway of NaV1.7 in Nociception
Automated Patch-Clamp Electrophysiology for Selectivity Profiling
This protocol outlines the use of an automated patch-clamp system to determine the IC50 of this compound on NaV1.7 and a panel of off-target ion channels.
Methodology:
-
Cell Culture: Maintain stable cell lines expressing the human ion channel of interest (e.g., NaV1.7, NaV1.5, CaV1.2, hERG) in their recommended culture conditions.
-
Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.
-
Solutions: Prepare intracellular and extracellular solutions with appropriate ionic compositions. Prepare a stock solution of this compound in DMSO and perform serial dilutions in the extracellular solution to obtain the desired final concentrations. Include a vehicle control (DMSO).
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension, intracellular solution, and compound dilutions onto the instrument.
-
Initiate the automated protocol for cell capture, seal formation (aim for >1 GΩ), and whole-cell configuration.
-
Apply a specific voltage protocol to elicit channel activation and record baseline currents.
-
Perfuse the cells with increasing concentrations of this compound, allowing for sufficient incubation time at each concentration to reach steady-state block.
-
Record currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence-Based Assay for High-Throughput Selectivity Screening
This protocol describes a high-throughput method using a membrane potential-sensitive dye to screen this compound against a panel of ion channels.
Methodology:
-
Cell Plating: Seed cells stably expressing the desired ion channels into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include positive and negative controls.
-
Channel Activation: Add a stimulus to activate the ion channels (e.g., a depolarizing agent like veratridine (B1662332) for sodium channels).
-
Fluorescence Reading: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence in response to the stimulus for each compound concentration. Determine the IC50 by plotting the inhibition of the fluorescence signal against the compound concentration.
Troubleshooting Guides
Electrophysiology Troubleshooting
References
- 1. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
ST-2560 In Vivo Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the in vivo formulation of ST-2560. Given that publicly available formulation data for this compound is limited, this guide draws upon established strategies for formulating poorly soluble compounds and specific data available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel isoform NaV1.7.[1] NaV1.7 is preferentially expressed in pain-sensing neurons, making it a significant target for the development of non-opioid analgesics. This compound inhibits the flow of sodium ions through the NaV1.7 channel, thereby reducing the excitability of these neurons and producing an analgesic effect.
Q2: What are the likely in vivo formulation challenges for this compound?
While specific solubility data for this compound is not widely published, as a potent small molecule inhibitor, it is likely to be a lipophilic compound with low aqueous solubility.[2] This presents a significant hurdle for achieving adequate bioavailability for in vivo studies.[3][4][5] Common challenges with such compounds include poor dissolution in the gastrointestinal tract, leading to low and variable absorption and systemic exposure.[3][4][5]
Q3: What are some initial formulation strategies to consider for this compound?
For compounds with low water solubility like this compound is presumed to be, several formulation strategies can be employed to enhance bioavailability. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[5][6]
-
Use of Solubilizing Excipients:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its dissolution rate and solubility.[2][3]
A vendor of this compound suggests several common oral formulations for compounds with low water solubility which may serve as a starting point.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility leading to low dissolution and absorption. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values. 2. Particle Size Reduction: Attempt micronization or nanomilling of the drug substance. 3. Formulation with Solubilizing Agents: Test formulations with co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or cyclodextrins.[1][4][5] 4. Lipid-Based Formulations: Explore simple lipid-based formulations (e.g., suspension in oil) or more complex systems like SEDDS.[3][4] |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption due to formulation instability or food effects. | 1. Assess Formulation Stability: Check for drug precipitation in the formulation over time. 2. Standardize Dosing Conditions: Administer the formulation at a consistent time relative to feeding. 3. Improve Formulation Robustness: Consider a more stable formulation approach like an amorphous solid dispersion or a well-designed lipid-based system.[2][3] |
| Precipitation of this compound observed in the formulation upon standing or dilution. | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Reduce Drug Concentration: Lower the dose if therapeutically acceptable. 2. Increase Solubilizing Capacity: Add a higher concentration of co-solvents or surfactants. 3. Use a Suspension: If solubilization is not fully achievable, create a stable suspension using suspending agents like carboxymethyl cellulose (B213188) (CMC).[1] |
| Adverse effects observed in animals not related to NaV1.7 inhibition (e.g., gastrointestinal issues). | Toxicity or irritation caused by the formulation excipients. | 1. Review Excipient Safety Data: Ensure all excipients are generally regarded as safe (GRAS) for the intended species and route of administration. 2. Test Vehicle Alone: Dose a control group of animals with the vehicle without this compound to isolate the cause of the adverse effects. 3. Reduce Excipient Concentration: Use the minimum amount of each excipient necessary to achieve the desired formulation properties. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Species | Reference |
| IC50 for NaV1.7 | 39 nM | Primate | [1] |
| Selectivity over other NaV1.x isoforms | ≥1000-fold | Human | |
| Effective subcutaneous (s.c.) dose | 0.1–0.3 mg/kg | Non-human primate | |
| Observed in vivo effect at effective dose | Suppression of noxious reflexes | Non-human primate | |
| Cardiovascular side effect | 10–20 mmHg reduction in blood pressure | Non-human primate |
Experimental Protocols
Protocol 1: Screening of Formulations for Oral Bioavailability
-
Prepare Formulations:
-
Suspension: Suspend this compound in 0.5% carboxymethyl cellulose (CMC) in water.[1]
-
Co-solvent Solution: Dissolve this compound in a mixture of polyethylene (B3416737) glycol 400 (PEG400) and water.
-
Lipid-Based Formulation: Dissolve this compound in a suitable oil (e.g., sesame oil) or a self-emulsifying drug delivery system (SEDDS) composed of an oil, a surfactant, and a co-surfactant.
-
-
Animal Dosing:
-
Use an appropriate animal model (e.g., rat or mouse).
-
Administer a single oral dose of each formulation.
-
Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-dosing.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
-
Data Evaluation:
-
Compare the oral bioavailability of the different formulations.
-
Select the formulation with the highest and most consistent bioavailability for further studies.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting pain signal transmission.
Caption: Experimental workflow for developing an in vivo formulation for this compound.
References
- 1. This compound | Sodium Channel | | Invivochem [invivochem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of ST-2560 Stock Solutions: A Technical Guide
For researchers and drug development professionals utilizing the selective NaV1.7 inhibitor ST-2560, ensuring the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the long-term stability of this compound stock solutions, troubleshooting common issues, and outlining best practices for preparation and storage.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues researchers may encounter when working with this compound stock solutions.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1]
Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions in DMSO?
A2: For optimal long-term stability, this compound stock solutions prepared in DMSO should be stored at low temperatures. Based on available data, the stability under different conditions is summarized below.
Q3: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer. What should I do?
A3: It is not uncommon for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous medium. To resolve this, gentle warming of the solution, vortexing, or sonication can help redissolve the precipitate. It is crucial to ensure the solution is clear before proceeding with your experiment.
Q4: How many freeze-thaw cycles can I subject my this compound stock solution to?
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: Currently, there is no publicly available information detailing the specific degradation products of this compound. To minimize the risk of degradation, it is crucial to adhere to the recommended storage conditions.
Quantitative Data Summary
The following table summarizes the known stability of this compound in both powder form and dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from InvivoChem product information.[1]
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of this compound's mechanism and its application, the following diagrams illustrate its signaling pathway and a general troubleshooting workflow for stock solution issues.
Caption: this compound signaling pathway.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for novel, non-opioid analgesics. Its preferential expression in peripheral sensory neurons and its established role in human pain signaling have made it the focus of intensive drug discovery efforts. This guide provides a comprehensive comparison of ST-2560, a novel NaV1.7 inhibitor, with other key inhibitors that have been evaluated in preclinical and clinical settings. We present supporting experimental data, detailed methodologies, and visual representations of key concepts to aid researchers in their evaluation of these compounds.
Performance Comparison of NaV1.7 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other notable NaV1.7 inhibitors.
| Compound | hNaV1.7 IC50 (nM) | Selectivity over other NaV Subtypes | Mechanism of Action | Key Characteristics |
| This compound | 39 (primates)[1][2] | ≥1000-fold over other human NaV1.x isoforms[1][3] | State-independent, extracellular pore (site 1) blocker[4] | Discovered through rational modification of saxitoxin.[4] |
| PF-05089771 | 11[5][6] | >1000-fold over NaV1.5 and NaV1.8; 10-fold over NaV1.2; 900-fold over NaV1.3 and NaV1.4.[5] | State-dependent; interacts with the voltage-sensor domain (VSD) of domain IV.[6] | Arylsulfonamide.[5] |
| Raxatrigine (CNV1014802) | 6,300 (open/inactivated state); 54,000 (closed/resting state)[7] | Non-selective, with higher potency for other NaV subtypes than NaV1.7 in some assays.[7] | State-dependent.[7] | Initially developed as a central NaV1.3 blocker.[7] |
| Funapide (XEN402) | 54[8][9] | Potent inhibitor of NaV1.5 (84 nM), NaV1.2 (601 nM), and NaV1.6 (173 nM).[8] | State-dependent. | Orally active.[8] |
| Vixotrigine (BIIB074) | IC50 values between 1.76 and 5.12 µM (use-dependent)[10] | Broad-spectrum, potent inhibition of all tested NaV subtypes.[10][11] | Use-dependent.[12] | Potent, state-dependent inhibition.[10] |
In Vivo Efficacy and Effects
This compound has demonstrated promising results in non-human primate (NHP) models of pain and cardiovascular function.
| Compound | Animal Model | Efficacy | Cardiovascular Effects |
| This compound | Non-human primate (capsaicin and mechanical stimuli)[1][3] | Suppressed noxious mechanical- and chemical-evoked reflexes at 0.1–0.3 mg/kg (s.c.).[1] | 10–20 mmHg reduction in systolic and diastolic blood pressure at 0.1–1.0 mg/kg (s.c.).[1][13] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the signaling pathway of NaV1.7 in pain and the typical workflow for their evaluation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition Assay
This protocol is a standard method for characterizing the potency and selectivity of NaV1.7 inhibitors.
1. Cell Preparation:
-
HEK293 or CHO cells stably expressing human NaV1.7 are cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested at 70-90% confluency using a non-enzymatic cell dissociation solution.
-
The cell suspension is then transferred to the recording chamber of the patch-clamp setup.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
NaV1.7 currents are elicited by a voltage-step protocol (e.g., holding potential of -120 mV, followed by a depolarizing step to 0 mV for 20 ms).
-
The test compound is applied at various concentrations through a perfusion system.
-
The inhibition of the peak NaV1.7 current is measured at each concentration.
4. Data Analysis:
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.
-
To determine selectivity, the same protocol is repeated for other NaV subtypes (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8).
Non-Human Primate (NHP) Behavioral Models for Pain Assessment
These models are used to evaluate the in vivo analgesic efficacy of NaV1.7 inhibitors.
1. Animals:
-
Adult male or female cynomolgus monkeys are typically used.[14]
-
Animals are trained to perform operant tasks to receive a reward.
2. Capsaicin-Induced Thermal Hyperalgesia:
-
A baseline response to a thermal stimulus (e.g., a heated probe) is established.
-
Capsaicin (B1668287) (a TRPV1 agonist) is injected subcutaneously or applied topically to a specific body area (e.g., the calf or face) to induce a state of heightened pain sensitivity.[14][15][16]
-
The thermal stimulus is then reapplied, and the animal's response (e.g., withdrawal latency, vocalization) is measured.
-
The test compound is administered (e.g., subcutaneously) before the capsaicin challenge, and its ability to reverse the hyperalgesia is assessed.
3. Mechanical Nociception:
-
A baseline response to a mechanical stimulus (e.g., von Frey filaments of increasing force) is determined.
-
The test compound is administered, and the mechanical withdrawal threshold is re-evaluated to assess its effect on baseline mechanical sensitivity.
Cardiovascular Monitoring in Non-Human Primates using Telemetry
This method allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals.
1. Surgical Implantation:
-
A telemetry transmitter is surgically implanted into the animal, typically in the abdominal cavity or a subcutaneous pocket.[17][18]
-
The blood pressure catheter is inserted into a major artery (e.g., femoral or carotid artery), and ECG leads are placed to record the electrocardiogram.
2. Data Acquisition:
-
Following a post-surgical recovery period, cardiovascular data (blood pressure, heart rate, ECG) are continuously recorded wirelessly.[17][19]
-
Baseline cardiovascular parameters are established over a defined period.
3. Drug Administration and Monitoring:
-
The test compound is administered (e.g., subcutaneously or intravenously).
-
Cardiovascular parameters are continuously monitored for a specified duration to assess any drug-induced changes from baseline.
4. Data Analysis:
-
Changes in systolic and diastolic blood pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT) are analyzed to evaluate the cardiovascular safety profile of the compound.
References
- 1. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. researchgate.net [researchgate.net]
- 14. prisysbiotech.com [prisysbiotech.com]
- 15. A model of transient hyperalgesia in the behaving monkey induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinct BOLD fMRI Responses of Capsaicin-Induced Thermal Sensation Reveal Pain-Related Brain Activation in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. awionline.org [awionline.org]
- 18. nc3rs.org.uk [nc3rs.org.uk]
- 19. Use of a telemetry system to examine recovery of the cardiovascular system after excitement induced by handling stress in a conscious cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Efficacy Comparison of ST-2560 and PF-05089771 for the Treatment of Pain
An objective analysis of two selective Nav1.7 inhibitors, ST-2560 and PF-05089771, for researchers and drug development professionals.
This guide provides a comparative overview of the preclinical efficacy of this compound and PF-05089771, two selective inhibitors of the voltage-gated sodium channel Nav1.7. Nav1.7 has been identified as a critical mediator of pain signaling, making it a key target for the development of novel, non-opioid analgesics. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to aid researchers in evaluating the therapeutic potential of these compounds.
Mechanism of Action and Signaling Pathway
Both this compound and PF-05089771 exert their effects by inhibiting the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons. These neurons are responsible for transmitting pain signals to the central nervous system. By blocking Nav1.7, these compounds aim to reduce the excitability of nociceptors, thereby dampening the propagation of pain signals. The general mechanism involves the binding of the inhibitor to the Nav1.7 channel, stabilizing it in a non-conducting state and preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.
Figure 1: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound and PF-05089771.
In Vitro Potency and Selectivity
The potency and selectivity of this compound and PF-05089771 have been characterized using whole-cell patch-clamp electrophysiology on cells expressing various Nav channel subtypes.
| Compound | Target | IC50 (nM) | Species | Selectivity | Reference |
| This compound | Nav1.7 | 39 | Primate | ≥1000-fold over other human Nav1.x isoforms | [1] |
| PF-05089771 | Nav1.7 | 11 | Human | >1000-fold over Nav1.5 and Nav1.8 | [2] |
| Nav1.7 | 8 | Mouse | 11-fold over Nav1.2, 16-fold over Nav1.6 | [3] | |
| Nav1.7 | 171 | Rat | ≥909-fold over Nav1.3, Nav1.4, Nav1.5, and Nav1.8 | [3] |
Table 1: In Vitro Potency and Selectivity of this compound and PF-05089771
Preclinical Efficacy
The analgesic effects of this compound and PF-05089771 have been evaluated in various preclinical models of pain. Due to the lack of head-to-head comparative studies, this section presents data from separate studies and specifies the models used.
This compound: Non-Human Primate Models
This compound has demonstrated efficacy in non-human primate (NHP) models of evoked pain.
| Pain Model | Species | Route of Administration | Dose | Effect | Reference |
| Capsaicin-induced pain | Cynomolgus monkey | Subcutaneous | 0.1-0.3 mg/kg | Suppressed noxious chemical-evoked reflexes | [1] |
| Mechanical stimulation | Cynomolgus monkey | Subcutaneous | 0.1-0.3 mg/kg | Suppressed noxious mechanical-evoked reflexes | [1] |
Table 2: Preclinical Efficacy of this compound in Non-Human Primate Pain Models
PF-05089771: Rodent Models
PF-05089771 has been evaluated in rodent models of inflammatory pain.
| Pain Model | Species | Route of Administration | Dose | Effect | Reference |
| Freund's Complete Adjuvant (FCA) | Mouse | Not specified | Not specified | Used as a comparator, demonstrated analgesic efficacy | [4] |
Table 3: Preclinical Efficacy of PF-05089771 in Rodent Pain Models
It is important to note that PF-05089771 showed a lack of significant analgesic effect in a battery of pain models in healthy human subjects and did not meet its primary endpoint in a Phase II clinical trial for painful diabetic peripheral neuropathy.
Cardiovascular Safety Profile
A notable difference observed in the preclinical data is the cardiovascular side effect profile of this compound.
| Compound | Species | Route of Administration | Dose | Cardiovascular Effect | Reference |
| This compound | Cynomolgus monkey | Subcutaneous | 0.1-1.0 mg/kg | 10-20 mmHg reduction in systolic and diastolic blood pressure | [1] |
| PF-05089771 | Not Reported | Not Reported | Not Reported | No significant cardiovascular side effects reported in preclinical studies | [3] |
Table 4: Cardiovascular Effects of this compound
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for assessing the potency and selectivity of Nav1.7 inhibitors.
Figure 2: General workflow for whole-cell patch-clamp electrophysiology experiments.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human Nav1.7 channel (or other Nav subtypes for selectivity profiling) are cultured in appropriate media.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solutions:
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. To assess state-dependent inhibition, a depolarizing prepulse is used to inactivate a fraction of the channels before the test pulse.
-
Data Analysis: The peak sodium current is measured before and after the application of the test compound at various concentrations. The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Non-Human Primate Capsaicin-Induced Pain Model
This protocol outlines a method for assessing the efficacy of analgesics in a chemically-induced pain model in NHPs.
Methodology:
-
Animals: Adult male and female cynomolgus monkeys are used.
-
Capsaicin (B1668287) Administration: A solution of capsaicin is injected intradermally into the calf of the leg to induce a pain-like response (e.g., licking, scratching, or guarding of the affected area).
-
Drug Administration: this compound or a vehicle control is administered subcutaneously at specified doses prior to capsaicin injection.
-
Behavioral Observation: The frequency and duration of pain-related behaviors are recorded by trained observers who are blinded to the treatment conditions.
-
Data Analysis: The analgesic effect is quantified by comparing the pain-related behaviors in the drug-treated group to the vehicle-treated group.
Rodent Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
This is a widely used model to study inflammatory pain and evaluate the efficacy of analgesic compounds.
Figure 3: Experimental workflow for the Freund's Complete Adjuvant (FCA)-induced inflammatory pain model.
Methodology:
-
Animals: Adult male or female mice or rats are used.
-
FCA Injection: A suspension of Freund's Complete Adjuvant is injected into the plantar surface of one hind paw. This induces a localized and persistent inflammatory response.
-
Nociceptive Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a mechanical stimulus.
-
Thermal Hyperalgesia: Assessed using a plantar test (Hargreaves apparatus) to measure the paw withdrawal latency to a radiant heat source.
-
-
Drug Administration: The test compound (e.g., PF-05089771) or vehicle is administered at a specified time point after FCA injection.
-
Data Analysis: The paw withdrawal thresholds or latencies are measured at various time points after drug administration and compared to the vehicle-treated group to determine the analgesic effect.
Conclusion
Both this compound and PF-05089771 are potent and selective inhibitors of the Nav1.7 channel. Preclinical data for this compound in non-human primates demonstrate its potential as an analgesic, although with a noted cardiovascular liability in the form of hypotension. PF-05089771 has shown efficacy in rodent models of inflammatory pain, but these preclinical findings did not translate into significant efficacy in human clinical trials for neuropathic pain. The reasons for this translational failure are likely multifactorial and a subject of ongoing investigation in the field. This comparative guide highlights the importance of a comprehensive preclinical evaluation, including assessment in multiple species and a thorough safety assessment, in the development of novel analgesics targeting Nav1.7. Further research is warranted to fully understand the therapeutic window and potential of Nav1.7 inhibitors for the treatment of pain.
References
- 1. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 3. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Navigating the Landscape of NaV1.7 Inhibition: A Preclinical Comparison of ST-2560 and MK-2075
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for novel non-opioid analgesics. Its preferential expression in peripheral sensory neurons makes it an attractive candidate for selectively blocking pain signals at their source. This guide provides a detailed preclinical comparison of two selective NaV1.7 inhibitors, ST-2560 and MK-2075, summarizing their performance in various models and offering insights into their therapeutic potential and limitations.
At a Glance: Key Preclinical Data
The following tables summarize the core in vitro and in vivo preclinical data for this compound and MK-2075, offering a comparative overview of their potency, efficacy, and cardiovascular safety profiles.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | MK-2075 |
| Target | NaV1.7 Sodium Channel | NaV1.7 Sodium Channel |
| Mechanism of Action | Selective Blocker | Selective Inhibitor |
| Primate NaV1.7 IC₅₀ | 39 nM[1][2] | 161 nM (rhesus)[3] |
| Human NaV1.7 IC₅₀ | - | 85 nM[3] |
| Selectivity | ≥1000-fold over other human NaV1.x isoforms[1][2] | Highly selective against peripheral NaV channels (NaV1.4 and NaV1.6 IC₅₀ >300 µmol/L) and cardiac ion channels (hERG, IKs, and NaV1.5 IC₅₀ >30 µmol/L)[3] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Preclinical Model | Species | This compound | MK-2075 |
| Capsaicin-Evoked Nocifensive Reflexes | Non-Human Primate (Cynomolgus) | Suppression at 0.1–0.3 mg/kg (s.c.)[1][2] | - |
| Mechanical-Evoked Nocifensive Reflexes | Non-Human Primate (Cynomolgus) | Suppression at 0.1–0.3 mg/kg (s.c.)[1][2] | - |
| Mouse Tail Flick Latency | Mouse | - | In vivo EC₅₀ of 217 ± 23 µM[4] |
| Rhesus Thermode Heat Withdrawal | Non-Human Primate (Rhesus) | - | Demonstrated antinociceptive potency[4] |
Table 3: Preclinical Cardiovascular Safety Profile
| Finding | This compound | MK-2075 |
| Effect on Blood Pressure | Dose-dependent reduction in systolic and diastolic blood pressure (10–20 mmHg) at 0.1–1.0 mg/kg (s.c.) in conscious cynomolgus monkeys[1][2] | Paradoxical decreases in blood pressure on animal handling at supratherapeutic exposures.[3] Orthostatic hypotension observed in patients.[1][5] |
| Effect on Heart Rate | - | Paradoxical decreases in heart rate on animal handling at supratherapeutic exposures.[3] |
| Other Cardiovascular Observations | - | Concentration-dependent decrease in heart rate variability (HRV) and spontaneous baroreceptor sensitivity in rhesus monkeys.[3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental processes involved in the preclinical evaluation of these compounds, the following diagrams are provided.
Detailed Experimental Protocols
A comprehensive understanding of the preclinical data requires a detailed look at the methodologies employed.
In Vitro Potency and Selectivity Assays (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on NaV1.7 and other sodium channel isoforms to assess potency and selectivity.
-
Methodology: Whole-cell patch-clamp electrophysiology is performed on cell lines stably expressing the human or primate NaV1.x channel of interest.[2]
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage protocols are applied to elicit sodium currents, and the effects of increasing concentrations of the test compound are measured.
-
Dose-response curves are generated to calculate the IC₅₀ values.
-
Non-Human Primate (NHP) Capsaicin and Mechanical-Evoked Nocifensive Reflexes (for this compound)
-
Objective: To evaluate the analgesic efficacy of this compound in models of chemically and mechanically induced pain in a species with high translational relevance.[1][2]
-
Animals: Cynomolgus monkeys.[1]
-
Chemical Nociception:
-
A baseline response to intradermal injection of capsaicin is established.
-
Animals are treated with vehicle or this compound (0.1-0.3 mg/kg, s.c.).
-
The nocifensive response (e.g., scratching) to a subsequent capsaicin challenge is quantified and compared to baseline.[2]
-
-
Mechanical Nociception:
-
A baseline response to a noxious mechanical stimulus (e.g., pinprick) is measured, often by monitoring changes in heart rate.
-
Animals are treated with vehicle or this compound.
-
The change in heart rate in response to the mechanical stimulus post-treatment is recorded and compared to pre-dose values.
-
Mouse Tail Flick Latency Assay (for MK-2075)
-
Objective: To assess the antinociceptive properties of MK-2075 in a model of acute thermal pain.[4]
-
Animals: Mice.
-
Methodology:
-
A focused beam of radiant heat is applied to the ventral surface of the mouse's tail.
-
The latency to a tail-flick response is measured as the endpoint.
-
A cut-off time is established to prevent tissue damage.
-
Animals are treated with various doses of MK-2075, and the tail-flick latency is measured at different time points post-administration.
-
The in vivo potency (EC₅₀) is determined from the dose-response relationship.[4]
-
Rhesus Thermode Heat Withdrawal Assay (for MK-2075)
-
Objective: To determine the in vivo antinociceptive potency of MK-2075 in a thermal pain model in non-human primates.[4]
-
Animals: Rhesus macaques.
-
Methodology:
-
A thermode is used to deliver brief applications of heat at various temperatures (e.g., 44°C, 46°C, 48°C, 50°C) to the forearm.[4]
-
The behavioral response to the thermal stimulus is measured.
-
Following administration of MK-2075, the treatment-mediated decrease in the magnitude of the behavioral response is quantified.[4]
-
Cardiovascular Safety Assessment in Telemetered Non-Human Primates
-
Objective: To continuously monitor cardiovascular parameters in conscious, freely-moving animals to assess the safety of the NaV1.7 inhibitors.[1][2]
-
Animals: Cynomolgus or Rhesus monkeys implanted with telemetry devices.
-
Methodology:
-
Animals are surgically implanted with telemetry transmitters to continuously record electrocardiogram (ECG), blood pressure, and heart rate.
-
Following a recovery period, baseline cardiovascular data is collected.
-
Animals are administered vehicle or the test compound (e.g., this compound at 0.1-1.0 mg/kg, s.c.).[2]
-
Cardiovascular parameters are continuously monitored post-dose and compared to baseline and vehicle-treated animals.
-
Concluding Remarks
Both this compound and MK-2075 demonstrate promise as selective NaV1.7 inhibitors with in vivo analgesic activity in preclinical models. This compound shows potent inhibition of primate NaV1.7 and efficacy in NHP models of both chemical and mechanical pain.[1][2] MK-2075 has been evaluated in rodent and NHP thermal pain models, with established in vivo potency in the mouse tail flick assay.[4]
A critical consideration for this class of compounds is the on-target cardiovascular effects. Both molecules have been shown to induce hypotensive effects, a finding consistent with the expression of NaV1.7 in the autonomic nervous system.[1][5] The detailed characterization of these cardiovascular effects, as has been done for both this compound and MK-2075, is crucial for determining the therapeutic window and potential clinical utility of these compounds. Further studies are warranted to fully understand the translation of these preclinical findings to the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the voltage-gated sodium (NaV) channel inhibitor ST-2560 against other established NaV channel blockers. The following sections detail the selectivity profile of this compound, supported by experimental data, and provide the methodologies used in these assessments.
High Selectivity of this compound for NaV1.7
This compound is a potent and highly selective inhibitor of the NaV1.7 sodium channel subtype, a key target in pain signaling pathways. Experimental data demonstrates that this compound has an IC50 value of 39 nM for NaV1.7 and exhibits a remarkable selectivity of over 1000-fold against other human NaV1.x channel isoforms[1]. This high degree of selectivity is a significant advantage, as off-target inhibition of other NaV channel subtypes is associated with undesirable side effects, particularly cardiovascular and central nervous system (CNS) effects[2].
Data Presentation
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other commonly used NaV channel inhibitors across various NaV channel subtypes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the use of tonic or use-dependent protocols.
| Compound | NaV1.1 (IC50) | NaV1.2 (IC50) | NaV1.3 (IC50) | NaV1.4 (IC50) | NaV1.5 (IC50) | NaV1.6 (IC50) | NaV1.7 (IC50) | NaV1.8 (IC50) |
| This compound | >39,000 nM | >39,000 nM | >39,000 nM | >39,000 nM | >39,000 nM | >39,000 nM | 39 nM [1] | >39,000 nM |
| Carbamazepine | >100 µM¹ | >100 µM¹ | 86.74 µM¹ | 45.76 µM¹ | 22.92 µM¹ | >100 µM¹ | 46.72 µM¹ | >100 µM¹ |
| Phenytoin | No activity reported² | ~19 µM³ | No activity reported² | No activity reported² | ~10 µM⁴ | No activity reported² | No activity reported² | No activity reported² |
| Lamotrigine | No activity reported² | No activity reported² | No activity reported² | Inhibits² | 28.8 µM (at -95mV)⁵ | No activity reported² | Inhibits² | Weak inhibitor⁶ |
¹ Use-dependent values from a holding potential of -60 mV[3][4] ² Qualitative data from ApconiX, specific IC50 not provided[5] ³ Affinity of binding for the inactivated state ⁴ Potent blocker with an IC50 of ~10 µM[6] ⁵ IC50 for peak NaV1.5 current at a holding potential of -95 mV[7] ⁶ Weak inhibitor
Experimental Protocols
The selectivity of NaV channel inhibitors is primarily determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in response to a compound.
Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Inhibitor Screening
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express significant levels of NaV channels.
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the experiment, cells are transiently or stably transfected with the specific human NaV channel subtype of interest (e.g., NaV1.1, NaV1.2, etc.).
2. Electrophysiological Recording:
-
Cells expressing the target NaV channel are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH). Cesium is used to block potassium channels.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used as recording electrodes.
-
A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
3. Voltage-Clamp Protocol:
-
The membrane potential is held at a holding potential where the channels are predominantly in the closed state (e.g., -120 mV).
-
To elicit NaV channel currents, the membrane is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms).
-
To assess use-dependent block, a train of depolarizing pulses is applied (e.g., 10 Hz).
4. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The peak inward current is measured before and after the application of the test compound at various concentrations.
-
The percentage of inhibition is calculated for each concentration, and the data is fitted to a Hill equation to determine the IC50 value.
Mandatory Visualization
Caption: Simplified signaling pathway of a voltage-gated sodium channel in pain signal transmission and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound on a specific NaV channel subtype using whole-cell patch-clamp.
References
- 1. researchgate.net [researchgate.net]
- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apconix.com [apconix.com]
- 6. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ST-2560 and Traditional Analgesics for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel analgesic compound ST-2560 and traditional analgesics, focusing on their efficacy, mechanisms of action, and experimental validation. The information is intended to inform research and development in the field of pain therapeutics.
Introduction
This compound is a novel, selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and has been genetically validated as a critical component in human pain perception. As a non-opioid analgesic candidate, this compound represents a promising alternative to traditional pain medications, which are often associated with significant side effects and potential for abuse. Traditional analgesics primarily include non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, which act through different mechanisms to alleviate pain.
Mechanism of Action
This compound: this compound exerts its analgesic effect by selectively blocking the NaV1.7 sodium channel.[1] This channel plays a key role in the initiation and propagation of action potentials in nociceptors. By inhibiting NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.
Traditional Analgesics:
-
NSAIDs (e.g., Naproxen, Ketorolac): NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are inflammatory mediators that sensitize nociceptors and contribute to pain and inflammation. By reducing prostaglandin (B15479496) production, NSAIDs decrease the inflammatory response and associated pain.
-
Opioids (e.g., Morphine, Fentanyl): Opioids produce analgesia by binding to and activating opioid receptors (mu, delta, and kappa) located in the central and peripheral nervous systems. Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the release of neurotransmitters involved in pain transmission.
Efficacy Comparison: Preclinical Data in Non-Human Primates
The following tables summarize the available quantitative data on the efficacy of this compound compared to traditional analgesics in non-human primate models of pain. A direct head-to-head comparison study is not yet available; therefore, this guide presents an indirect comparison based on studies using similar pain models.
Table 1: Efficacy in Models of Chemically-Induced Pain (Capsaicin)
| Compound | Mechanism of Action | Species | Pain Model | Efficacy | Dose |
| This compound | Selective NaV1.7 Inhibitor | Cynomolgus Monkey | Capsaicin-evoked scratching | Suppression of nocifensive reflexes | 0.1–0.3 mg/kg, s.c.[1][2] |
| Morphine | Mu-opioid Agonist | Rhesus Monkey | Capsaicin-induced thermal allodynia | Dose-dependent antiallodynia | Not specified in this model |
| Fentanyl | Mu-opioid Agonist | Rhesus Monkey | Capsaicin-induced thermal allodynia | Dose-dependent inhibition of allodynia | 0.003–0.1 mg/tail, s.c.[3] |
Table 2: Efficacy in Models of Mechanical and Thermal Nociception/Hyperalgesia
| Compound | Mechanism of Action | Species | Pain Model | Efficacy (ED50 or Effective Dose) |
| This compound | Selective NaV1.7 Inhibitor | Cynomolgus Monkey | Mechanical-evoked (pinprick) change in heart rate | Suppression of nocifensive reflexes at 0.1–0.3 mg/kg, s.c.[1][2] |
| Morphine | Mu-opioid Agonist | Rhesus Monkey | Warm-water (50°C) tail-withdrawal | ED50 = 1 mg/kg (systemic)[4] |
| Ketorolac | NSAID (COX Inhibitor) | Rhesus Monkey | Carrageenan-induced thermal hyperalgesia | ED50 = 2.0 (1.0–3.8) mg/kg[5] |
| Naproxen | NSAID (COX Inhibitor) | Rhesus Monkey | Carrageenan-induced thermal hyperalgesia | ED50 = 11.5 (9.8–13.4) mg/kg[5] |
Experimental Protocols
1. Capsaicin-Induced Thermal Hyperalgesia in Rhesus Monkeys
-
Objective: To assess the ability of a compound to reverse thermal hyperalgesia induced by capsaicin (B1668287).
-
Animals: Adult male rhesus monkeys.
-
Procedure:
-
A baseline thermal sensitivity is established by measuring the latency of the monkey to withdraw its tail from a warm water bath (e.g., 46°C). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Capsaicin (e.g., 0.1 mg in 0.1 ml vehicle) is injected subcutaneously into the tail.[3]
-
Following capsaicin administration, the tail-withdrawal latency in the warm water bath is measured again at specified time points to confirm the induction of thermal hyperalgesia (a significant decrease in withdrawal latency).
-
The test compound is administered (e.g., systemically or locally) before or after the capsaicin injection.
-
Tail-withdrawal latencies are recorded at various time points after compound administration to determine its effect on capsaicin-induced hyperalgesia.
-
-
Endpoint: A significant increase in tail-withdrawal latency compared to vehicle-treated, capsaicin-injected animals indicates an analgesic effect.
2. Mechanical Allodynia Assessment in Non-Human Primates
-
Objective: To measure the mechanical sensitivity of a subject and assess the effect of a test compound on mechanical allodynia (pain in response to a normally non-painful stimulus).
-
Animals: Rhesus or Cynomolgus monkeys.
-
Procedure:
-
The monkeys are habituated to the testing environment and procedure.
-
Mechanical stimuli of varying forces are applied to a specific body area (e.g., the face or paw) using calibrated von Frey filaments or a mechanical stimulator.
-
The response of the animal is observed. A common endpoint is the "escape" or "withdrawal" response from the stimulus.
-
A baseline mechanical threshold is determined, which is the lowest force that consistently elicits a withdrawal response.
-
To induce mechanical allodynia, a sensitizing agent (e.g., capsaicin) can be applied to the test area.
-
The test compound is administered, and the mechanical threshold is reassessed at different time points.
-
-
Endpoint: A significant increase in the mechanical withdrawal threshold compared to the vehicle-treated, sensitized state indicates an anti-allodynic effect.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in a nociceptor.
Caption: Signaling pathways of NSAIDs and Opioids.
Caption: A typical experimental workflow for analgesic efficacy testing.
Conclusion
References
- 1. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Peripheral Mu Opioid Receptors in the Modulation of Capsaicin-Induced Thermal Nociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Opioid-Related Ligands and NSAIDs in Nonhuman Primate Models of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validating ST-2560's Analgesic Effects: A Comparative Analysis Across Diverse Pain Models
For Researchers, Scientists, and Drug Development Professionals
ST-2560, a selective inhibitor of the voltage-gated sodium channel NaV1.7, has demonstrated notable analgesic potential in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy in various pain models, juxtaposed with established analgesics and other NaV1.7 inhibitors. The data presented herein is intended to offer an objective overview to inform further research and development in the field of non-opioid pain therapeutics.
Executive Summary
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain, as loss-of-function mutations lead to a congenital inability to experience most forms of pain. This compound has been specifically designed to selectively inhibit this channel, offering a promising avenue for the development of novel analgesics with a potentially improved side-effect profile compared to existing treatments. This guide summarizes the available quantitative data on this compound's analgesic effects in non-human primate models of acute pain. Due to the limited publicly available data on this compound in classical rodent pain models, this guide also provides a comparative analysis of other selective NaV1.7 inhibitors alongside standard-of-care analgesics in the formalin test, carrageenan-induced hyperalgesia, and chronic constriction injury (CCI) models. This indirect comparison aims to contextualize the potential efficacy of this compound within the broader landscape of NaV1.7-targeted analgesia.
Data Presentation: Comparative Efficacy Tables
This compound in Non-Human Primate Pain Models
| Pain Model | Species | Compound | Dose | Route of Administration | Pain-Related Endpoint | Analgesic Effect | Reference |
| Capsaicin-Induced Nocifensive Behavior | Cynomolgus Monkey | This compound | 0.1 - 0.3 mg/kg | Subcutaneous (s.c.) | Suppression of noxious chemical-evoked reflexes | Dose-dependent suppression of scratching behavior | [1][2] |
| Mechanical-Evoked Reflexes | Cynomolgus Monkey | This compound | 0.1 - 0.3 mg/kg | Subcutaneous (s.c.) | Suppression of noxious mechanical-evoked reflexes | Dose-dependent suppression of heart rate changes | [1][2] |
Formalin Test in Rodents: A Comparative Overview
The formalin test is a widely used model of tonic, persistent pain involving both neurogenic and inflammatory components. The test has two distinct phases: Phase I (acute neurogenic pain) and Phase II (inflammatory pain).
| Compound | Species | Dose | Route of Administration | Effect on Phase I | Effect on Phase II | Reference |
| Morphine | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Significant Inhibition | Significant Inhibition | [3] |
| Indomethacin (B1671933) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | No Significant Effect | Significant Inhibition | [4] |
| Selective NaV1.7 Inhibitor (Compound 52) | Rat | 30 mg/kg | Oral (p.o.) | Not Reported | Significant Inhibition | Not found in search results |
Carrageenan-Induced Hyperalgesia in Rodents: A Comparative Overview
This model induces a localized inflammation and hyperalgesia (increased sensitivity to pain) and is commonly used to evaluate the efficacy of anti-inflammatory and analgesic compounds.
| Compound | Species | Dose | Route of Administration | Pain-Related Endpoint | Analgesic Effect | Reference |
| Indomethacin | Rat | 1 - 9 mg/kg | Intraperitoneal (i.p.) | Paw Edema, Hyperalgesia | Dose-dependent reduction in paw swelling and attenuation of hyperalgesia | [5][6][7] |
| Morphine | Rat | Not Specified | Not Specified | Thermal Hyperalgesia | Reversal of hyperalgesia | [8] |
| Selective NaV1.7 Inhibitor (PF-05089771) | Rat | Not Specified | Intrathecal (i.t.) | Thermal Hyperalgesia | Reversal of hyperalgesia | Not found in search results |
Chronic Constriction Injury (CCI) Model in Rodents: A Comparative Overview
The CCI model is a widely used model of neuropathic pain, characterized by allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia.
| Compound | Species | Dose | Route of Administration | Pain-Related Endpoint | Analgesic Effect | Reference |
| Gabapentin (B195806) | Rat | 100 mg/kg | Intraperitoneal (i.p.) | Mechanical Allodynia, Thermal Hyperalgesia | Significant attenuation of allodynia and hyperalgesia | [9][10][11][12] |
| Pregabalin | Rat | Not Specified | Not Specified | Mechanical Allodynia | Reversal of allodynia | [13] |
| Selective NaV1.7 Inhibitor (Compound 194) | Rat | Not Specified | Oral (p.o.) | Mechanical Allodynia | Reversal of allodynia | Not found in search results |
Experimental Protocols
Capsaicin-Induced Nocifensive Behavior in Cynomolgus Monkeys
Objective: To assess the analgesic efficacy of this compound against chemically-induced pain.
Animals: Adult male and female cynomolgus monkeys.
Procedure:
-
Animals are habituated to the experimental environment and procedures.
-
A baseline of spontaneous scratching behavior is recorded for a defined period.
-
This compound or vehicle is administered subcutaneously at the desired dose.
-
Following a predetermined pretreatment time, a solution of capsaicin (B1668287) is injected intradermally into a defined area of the skin (e.g., the calf or forearm).
-
The number of scratching bouts directed towards the injection site is recorded for a specified duration post-injection.
-
Data are analyzed to compare the frequency of scratching between vehicle- and this compound-treated groups.
Mechanical-Evoked Reflexes in Cynomolgus Monkeys
Objective: To evaluate the effect of this compound on mechanically-induced pain reflexes.
Animals: Adult male and female cynomolgus monkeys equipped with telemetry devices for cardiovascular monitoring.
Procedure:
-
Animals are lightly anesthetized to minimize stress and movement artifacts.
-
Baseline heart rate is continuously monitored via telemetry.
-
A calibrated mechanical stimulus (e.g., von Frey filament or pinprick) is applied to a specific area of the body (e.g., the hind paw).
-
The change in heart rate from baseline following the mechanical stimulus is recorded as the nocifensive reflex.
-
This compound or vehicle is administered subcutaneously.
-
The mechanical stimulus is reapplied at various time points post-dosing, and the change in heart rate is recorded.
-
The data are analyzed to determine the effect of this compound on the magnitude of the mechanical-evoked heart rate response.
Mandatory Visualizations
References
- 1. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of melatonin, morphine and diazepam on formalin-induced nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of indomethacin and other anti-inflammatory drugs on mobilization and production of neutrophils: studies with carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing carrageenan-induced locomotor activity impairment in rats: comparison with evoked endpoint of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
A Cross-Study Comparison of NaV1.7 Inhibitors: Spotlight on ST-2560
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a compelling target for the development of novel, non-opioid analgesics. Genetic validation in humans has unequivocally linked NaV1.7 to pain sensation, sparking a race to develop selective inhibitors. This guide provides a comparative analysis of ST-2560, a potent and selective NaV1.7 inhibitor, with other notable NaV1.7-targeting compounds that have progressed through preclinical and clinical development: PF-05089771, MK-2075, and Raxatrigine.
In Vitro Potency and Selectivity: A Head-to-Head Look
The ideal NaV1.7 inhibitor for pain management would exhibit high potency for NaV1.7 while demonstrating substantial selectivity over other sodium channel isoforms to minimize off-target effects, particularly cardiovascular and central nervous system side effects. The following table summarizes the in vitro potency and selectivity profiles of this compound and its comparators.
| Compound | hNaV1.7 IC50 (nM) | Selectivity Profile |
| This compound | 39[1][2] | ≥1000-fold selectivity over other human NaV1.x isoforms[3] |
| PF-05089771 | 11[4][5] | >1000-fold over NaV1.5 and NaV1.8; ~10-fold over NaV1.2, ~900-fold over NaV1.3 and NaV1.4[5] |
| MK-2075 | 149[6] | Highly selective against peripheral NaV channels (NaV1.4 and NaV1.6 IC50 >300 µM) and cardiac ion channels (hERG, IKs, and NaV1.5 IC50 >30 µM) |
| Raxatrigine | Variable | Described as both a selective NaV1.7 inhibitor and a non-selective sodium channel blocker[7] |
Preclinical Efficacy in Pain Models: Focus on Non-Human Primates
Non-human primate (NHP) models of pain are considered highly translational for predicting efficacy in humans. The capsaicin-evoked pain model, in particular, assesses the function of nociceptors where NaV1.7 is highly expressed.
| Compound | Animal Model | Key Findings |
| This compound | Capsaicin-evoked scratching in cynomolgus monkeys | Subcutaneous administration of 0.1-0.3 mg/kg suppressed noxious chemical-evoked reflexes[8] |
| MK-2075 | Rhesus thermode heat withdrawal | Efficacious concentrations in this model were used to predict human efficacious doses[9][10] |
| PF-05089771 | Rat models of knee arthritis | Reduced secondary allodynia in MIA and LPA induced arthritis |
| Raxatrigine | - | Preclinical data in comparable NHP models is not readily available. |
Cardiovascular Safety Profile in Non-Human Primates
Given the role of other sodium channel isoforms in cardiac function, assessing the cardiovascular safety of NaV1.7 inhibitors is critical. Telemetry monitoring in freely moving NHPs provides a robust method for evaluating these potential liabilities.
| Compound | Animal Model | Key Findings |
| This compound | Telemetered cynomolgus monkeys | 0.1-1.0 mg/kg s.c. produced a 10- to 20-mmHg reduction in systolic and diastolic arterial blood pressure[3][11] |
| MK-2075 | Rhesus monkeys | Associated with orthostatic hypotension, indicative of compromised cardiovascular reflexes. |
| PF-05089771 | - | No directly comparable cardiovascular data in NHPs was found. |
| Raxatrigine | - | No directly comparable cardiovascular data in NHPs was found. |
Clinical Development Snapshot
The ultimate test of any therapeutic candidate is its performance in human clinical trials. The table below provides a high-level overview of the clinical development status of the comparator compounds.
| Compound | Indication(s) | Key Clinical Findings/Status |
| PF-05089771 | Painful diabetic peripheral neuropathy, primary erythromelalgia, wisdom tooth removal | Did not meet pre-defined efficacy criteria in a Phase 2 study for painful diabetic peripheral neuropathy[12]; showed no significant analgesic effect in several human pain models[13][14][15]. |
| Raxatrigine | Trigeminal neuralgia, lumbosacral radiculopathy | Currently in Phase 3 clinical trials for trigeminal neuralgia[16]. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the role of NaV1.7 in pain signaling and the workflows for key preclinical assays.
Caption: Role of NaV1.7 in Pain Signaling and Inhibition by this compound.
Caption: Workflow for Determining In Vitro Potency and Selectivity.
Caption: Workflow for In Vivo Cardiovascular Safety Assessment.
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.x channel of interest are commonly used.
-
Recording Solution (Extracellular): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Recording Solution (Intracellular): A common composition includes (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Voltage Protocol: Cells are typically held at a holding potential of -120 mV. To elicit sodium currents, depolarizing voltage steps are applied. The specific voltage and duration of the depolarizing step can vary between labs but is often to 0 mV for 20-50 ms. To determine the IC50, concentration-response curves are generated by applying increasing concentrations of the test compound and measuring the corresponding inhibition of the peak sodium current.
2. Non-Human Primate Capsaicin-Evoked Pain Model
-
Animals: Cynomolgus or rhesus monkeys are commonly used.
-
Capsaicin Administration: A solution of capsaicin is injected intradermally or applied topically to a specific body area, often the calf or forearm.
-
Behavioral Assessment: The primary endpoint is typically the measurement of nocifensive behaviors, such as scratching, licking, or biting the site of capsaicin application. These behaviors are often video-recorded and scored by trained observers who are blinded to the treatment.
-
Drug Administration: Test compounds are administered systemically (e.g., subcutaneously or intravenously) prior to capsaicin challenge.
3. Cardiovascular Telemetry in Non-Human Primates
-
Telemetry System: A telemetry device capable of measuring blood pressure and electrocardiogram (ECG) is surgically implanted in the animal.
-
Housing: Animals are housed in their home cages to minimize stress, and data is collected wirelessly.
-
Data Acquisition: Cardiovascular parameters, including systolic and diastolic blood pressure and heart rate, are continuously monitored before and after drug administration.[17]
-
Data Analysis: The data is analyzed to detect any significant changes in cardiovascular parameters compared to baseline or a vehicle-treated control group.[18]
References
- 1. This compound | Sodium Channel | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vixotrigine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Translational Pharmacokinetic-Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav 1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. awionline.org [awionline.org]
- 18. nc3rs.org.uk [nc3rs.org.uk]
A Comparative Analysis of ST-2560 and Novel Non-Opioid Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and safer alternatives to opioid analgesics. This guide provides a comparative benchmark of ST-2560, a selective NaV1.7 sodium channel inhibitor, against three classes of novel non-opioid pain therapeutics: Nerve Growth Factor (NGF) monoclonal antibodies, Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, and ATP-sensitive potassium (KATP) channel openers. This analysis is based on publicly available preclinical data to inform researchers and drug development professionals on the current state of these emerging therapies.
Executive Summary
This compound demonstrates high potency and selectivity for the NaV1.7 channel, a genetically validated target for pain. Preclinical evidence in non-human primates shows its efficacy in models of both chemical and mechanical pain. Its primary observed side effect is a transient, dose-dependent decrease in blood pressure. In comparison, novel therapeutics like the NGF antibody Tanezumab (B1168043) show potent analgesic effects in chronic pain models but are associated with a risk of rapidly progressing osteoarthritis. TRPV1 antagonists such as AMG-517 are effective in inflammatory pain models but can induce hyperthermia. KATP channel openers like Pinacidil (B1677893) show promise in modulating nociceptive thresholds, though their analgesic profile is still under extensive investigation. This guide presents the available data to facilitate an objective comparison of these distinct therapeutic strategies.
Data Presentation: Quantitative Benchmarking
The following tables summarize the key quantitative data for this compound and representative novel pain therapeutics. It is important to note that these data are derived from various preclinical studies and direct head-to-head comparisons are limited. Therefore, interpretations should be made with consideration of the different experimental models and conditions.
Table 1: In Vitro Potency and Selectivity
| Compound | Therapeutic Class | Target | IC50/EC50 | Selectivity |
| This compound | NaV1.7 Inhibitor | NaV1.7 Sodium Channel | 39 nM[1] | ≥1000-fold selectivity over other human NaV1.x isoforms[1] |
| Tanezumab | NGF Antibody | Nerve Growth Factor (NGF) | 20 pM[2] | High specificity for NGF[2] |
| AMG-517 | TRPV1 Antagonist | TRPV1 Channel | 0.9 nM (capsaicin-induced)[3] | Highly selective for TRPV1[4] |
| Pinacidil | KATP Channel Opener | ATP-sensitive K+ Channel | 16.6 µM (in hypo-osmotic solution)[5] | Activates KATP channels[6] |
Table 2: Preclinical Efficacy in Pain Models
| Compound | Animal Model | Pain Model | Dosing | Efficacy |
| This compound | Non-human primate | Capsaicin-evoked scratching | 0.1-0.3 mg/kg, s.c.[1] | Significant suppression of nocifensive reflexes[1] |
| This compound | Non-human primate | Mechanical-evoked change in heart rate | 0.1-0.3 mg/kg, s.c.[1] | Significant suppression of nocifensive reflexes[1] |
| Tanezumab | Rat | Medial Meniscal Tear (MMT) model of osteoarthritis | Prophylactic treatment | Prevention of gait deficiency[7] |
| AMG-517 | Rat | Capsaicin-induced flinching | 0.33 mg/kg, p.o. (ED50)[8] | Dose-dependent decrease in flinching[9] |
| AMG-517 | Rat | CFA-induced thermal hyperalgesia | 0.83 mg/kg, p.o. (MED)[8] | Reversal of thermal hyperalgesia |
| Pinacidil | Rat | Skin/muscle incision and retraction (SMIR) | Intraperitoneal injection | Inhibition of SMIR-induced reduction in mechanical withdrawal threshold[10] |
Table 3: Preclinical Safety and Tolerability Profile
| Compound | Primary Safety/Tolerability Finding | Animal Model | Dosing |
| This compound | 10-20 mmHg reduction in systolic and diastolic blood pressure (transient)[1] | Non-human primate | 0.1-1.0 mg/kg, s.c.[1][11] |
| Tanezumab | Rapidly Progressing Osteoarthritis (RPOA)[12] | Noted in clinical trials, some preclinical models show cartilage damage with early treatment[7][13] | N/A |
| AMG-517 | Hyperthermia[14] | Rats, dogs, monkeys, and humans[4][14] | N/A |
| Pinacidil | Potential for pro-arrhythmic effects at high doses[15] | Human heart tissue (in vitro) | N/A |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Tanezumab in the treatment of chronic musculoskeletal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Involvement of the phosphatidylinositol kinase pathway in augmentation of ATP-sensitive K(+) channel currents by hypo-osmotic stress in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinacidil | Potassium Channel Activator | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Nerve growth factor inhibition with tanezumab influences weight-bearing and subsequent cartilage damage in the rat medial meniscal tear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Effects of pinacidil on changes to the microenvironment around the incision site, of a skin/muscle incision and retraction, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. Eli Lilly and Pfizer Put Osteoarthritis Pain Drug Tanezumab Out of its Misery - BioSpace [biospace.com]
- 13. NERVE GROWTH FACTOR (NGF) BLOCKADE FOR THE MANAGEMENT OF OSTEOARTHRITIS PAIN: WHAT CAN WE LEARN FROM CLINICAL TRIALS AND PRECLINICAL MODELS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
ST-2560 in Focus: A Comparative Analysis of a Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of ST-2560 in the context of other NaV1.7-targeting analgesic compounds.
This compound is a potent and highly selective inhibitor of the voltage-gated sodium channel isoform NaV1.7, a genetically validated target for the development of novel, non-opioid analgesics.[1][2][3][4] Developed through the rational modification of the natural product saxitoxin, this compound is being investigated for its potential to treat pain by blocking the transmission of pain signals in peripheral neurons.[3][5] This guide provides a comparative overview of this compound, presenting available preclinical data alongside that of other notable NaV1.7 inhibitors to support research and development decisions.
Quantitative Data Comparison
The development of NaV1.7 inhibitors has been a key focus in pain research, leading to several compounds advancing into preclinical and clinical studies. Below is a summary of the in vitro potency and selectivity of this compound compared to other well-characterized NaV1.7 inhibitors, PF-05089771 and MK-2075.
| Compound | Target | Human IC50 | Selectivity Profile | Reference |
| This compound | NaV1.7 | 39 nM | ≥1000-fold selectivity over other human NaV1.x isoforms. | [2][3][4] |
| PF-05089771 | NaV1.7 | 11 nM | >1000-fold selective over NaV1.5 and NaV1.8. Selectivity ranges from 10-fold (NaV1.2) to 900-fold (NaV1.3, NaV1.4). | [1] |
| MK-2075 | NaV1.7 | 85 nM | Highly selective against peripheral NaV channels (NaV1.4, NaV1.6 IC50 >300 µM) and cardiac ion channels (hERG, IKs, NaV1.5 IC50 >30 µM). | [6] |
In Vivo Effects and Clinical Observations
A critical aspect of NaV1.7 inhibitor development is translating in vitro potency into in vivo analgesic efficacy while navigating potential on-target side effects, particularly cardiovascular effects. NaV1.7 is also expressed in autonomic neurons, and its inhibition can impact cardiovascular function.[3][4]
| Compound | Efficacy Model | Observed Cardiovascular Effects | Reference |
| This compound | Suppressed noxious mechanical- and chemical-evoked reflexes in non-human primates (0.1–0.3 mg/kg, s.c.). | Dose-dependent reduction in systolic and diastolic blood pressure (10–20 mmHg) in conscious non-human primates (0.1–1.0 mg/kg, s.c.). | [3][4] |
| PF-05089771 | Advanced to Phase II clinical trials for postoperative dental pain and primary erythromelalgia. | Clinical trial outcomes regarding cardiovascular effects are not detailed in the provided search results. | [7][8] |
| MK-2075 | Investigated for postoperative pain. | Linked to autonomic dysfunction and orthostatic hypotension in clinical testing. Caused dose-dependent decreases in heart rate variability in non-human primates. | [6][9][10] |
Experimental Methodologies
The characterization of this compound involved a series of standard and specialized preclinical assays to determine its potency, selectivity, and physiological effects.
In Vitro Potency and Selectivity Assessment
-
Whole-Cell Patch-Clamp Electrophysiology: The potency and selectivity of this compound were determined using this gold-standard technique. Human NaV1.x channel isoforms were expressed in heterologous systems (e.g., HEK293 cells). The method involves applying a voltage clamp to a single cell and measuring the ion currents that flow through the channels in response to voltage changes. The concentration of the compound required to inhibit 50% of the channel's current (IC50) is then determined to establish potency. Selectivity is assessed by comparing the IC50 at the target channel (NaV1.7) to the IC50 values at other NaV isoforms and off-target ion channels like hERG.[3][4]
In Vivo Nociception and Efficacy Models
-
Non-Human Primate (NHP) Behavioral Models: To assess the analgesic potential of this compound, its effects on nocifensive reflexes were evaluated in NHPs. These models involved inducing a pain response through either chemical (e.g., capsaicin (B1668287) injection) or mechanical (e.g., application of pressure) stimuli. The ability of this compound, administered systemically (subcutaneously), to suppress the animal's reflex response to these noxious stimuli was measured as an indicator of its antinociceptive efficacy.[3][4]
Cardiovascular Safety Assessment
-
Telemetry in Freely-Moving NHPs: To evaluate the on-target cardiovascular effects, NHPs were implanted with telemetry devices capable of continuously monitoring physiological parameters. Following the administration of this compound or a vehicle control, cardiovascular data, including systolic and diastolic blood pressure and heart rate, were collected in conscious, freely-moving animals. This methodology allows for the assessment of drug-induced hemodynamic changes in a setting that closely mimics normal physiological conditions, free from the confounding effects of anesthesia or restraint.[3]
Visualizing Pathways and Processes
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: NaV1.7 signaling pathway in pain transmission.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. PF-05089771 - Wikipedia [en.wikipedia.org]
- 8. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Understanding the Disposal of Laboratory Chemicals: A Case Study with Sodium Nitrite
Important Notice: The substance "ST-2560" could not be identified as a standard chemical through safety data sheets or chemical databases. The following information is provided using Sodium Nitrite as a representative example of a hazardous laboratory chemical that requires specific disposal procedures. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling to ensure proper and safe disposal.
Sodium Nitrite is a common laboratory reagent that is toxic if swallowed and acts as an oxidizer, meaning it can intensify fires.[1][2] It is also very toxic to aquatic life.[1][2] Proper disposal is crucial to ensure personnel safety and environmental protection.
Key Safety and Hazard Information for Sodium Nitrite
The following table summarizes essential quantitative and qualitative data for Sodium Nitrite, compiled from various safety data sheets.
| Property | Value | Source Citation |
| Chemical Formula | NaNO₂ | [2] |
| CAS Number | 7632-00-0 | [2][3] |
| Molar Mass | 69 g/mol | [4] |
| Appearance | White to slightly yellow crystalline solid | [2][5][6] |
| pH | 7 - 9 (100 g/l solution) | [2] |
| Melting Point | 280 °C | [2] |
| Decomposition Temperature | >320 °C | [1] |
| GHS Hazard Statements | H272: May intensify fire; oxidizer.H301: Toxic if swallowed.H319: Causes serious eye irritation.H400: Very toxic to aquatic life. | [1][2][3] |
| NFPA Ratings | Health: 2Flammability: 0Reactivity: 1 | [5] |
Experimental Protocol: Step-by-Step Disposal of Sodium Nitrite
This protocol outlines the necessary steps for the safe disposal of Sodium Nitrite waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
-
Conduct all handling and disposal procedures in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[3][4]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Avoid mixing with combustible materials, strong acids, ammonium (B1175870) compounds, and other incompatible chemicals.[1][5]
2. Waste Collection and Segregation:
-
Collect Sodium Nitrite waste in a designated, leak-proof, and properly labeled hazardous waste container.
-
The container must be clearly marked as "Hazardous Waste - Sodium Nitrite" and should include the appropriate hazard pictograms (e.g., Oxidizer, Acute Toxicity, Environmental Hazard).
-
Do not mix Sodium Nitrite waste with other waste streams, especially organic solvents, paper waste, or acidic waste, to prevent dangerous chemical reactions.[5]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[5]
-
Eliminate all ignition sources.[5]
-
For small spills, carefully sweep or vacuum the solid material. Avoid raising dust.
-
Place the collected material into a sealed container for disposal.[5]
-
Do not wash spills into the sewer system.[5]
-
After cleanup, decontaminate the area with water and collect the rinse water for proper disposal.
4. Final Disposal Procedure:
-
All Sodium Nitrite waste must be disposed of as hazardous waste.[5]
-
Do not attempt to neutralize or dispose of the chemical down the drain.
-
The sealed and labeled waste container should be stored in a designated, secure hazardous waste accumulation area away from incompatible materials.[4]
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[4][5]
-
Retain all documentation and manifests provided by the waste disposal company for your records.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Sodium Nitrite.
Caption: Workflow for the safe disposal of Sodium Nitrite.
References
Personal protective equipment for handling ST-2560
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the potent and selective NaV1.7 sodium channel inhibitor ST-2560. Given that this compound is a derivative of the neurotoxin saxitoxin (B1146349), stringent safety protocols are imperative. This guide offers procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Substance Identification and Hazard Overview
This compound is a potent neurotoxin that selectively inhibits the NaV1.7 sodium channel.[1][2][3] It is a derivative of saxitoxin, a paralytic shellfish toxin.[1][4][5][6] In non-human primates, this compound has demonstrated analgesic effects but has also been shown to cause a dose-dependent reduction in blood pressure, indicating potential cardiovascular side effects.[7][8][9][10]
It is also important to note that the catalog number this compound from Combi-Blocks refers to 4,4-Dimethylpiperidine hydrochloride (CAS: 38646-68-3).[11] The Safety Data Sheet for this compound indicates it can cause severe skin burns and eye damage.[11] Researchers must verify the identity of the substance they are handling. This guide primarily focuses on the NaV1.7 inhibitor this compound.
Hazard Summary:
| Hazard Class | Description |
| Acute Toxicity | Potent neurotoxin.[4][5][6] Can cause paralysis and respiratory failure at sufficient doses.[4][5][6] |
| Organ Toxicity | Primarily targets the nervous system by blocking sodium channels.[1][2] Potential for cardiovascular effects, including hypotension.[7][8][9][10] |
| Skin and Eye Irritation | Assumed to be a significant irritant based on related compounds. The hydrochloride salt form may be corrosive.[11] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Ensure gloves are inspected before use. Change gloves frequently and immediately if contaminated. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn when handling larger quantities or if there is a splash risk. |
| Body | Laboratory Coat | A buttoned lab coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | N95 Respirator or Higher | A properly fitted N95 respirator is the minimum requirement. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to control for airborne particles and aerosols.[12]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have a spill kit specifically for potent compounds readily available.
-
Restricted Access: Only trained and authorized personnel should be allowed in the designated handling area.
3.2. Handling Solid this compound:
-
Weighing: If weighing the solid compound, do so within a containment device such as a glove box or a fume hood with a draft shield to prevent dissemination of the powder.
-
Avoid Inhalation: Do not breathe dust or powder. Use appropriate respiratory protection at all times.[12]
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.
3.3. Handling this compound in Solution:
-
Solvent Selection: Use the appropriate solvent as specified in the experimental protocol.
-
Splash Guard: Use a splash guard within the fume hood when transferring solutions.
-
Pipetting: Use only calibrated mechanical pipettes with disposable tips. Never pipette by mouth.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and any unused solid this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated. A 10% bleach solution left for a contact time of at least 30 minutes is an effective method for inactivating saxitoxin and its derivatives.[12]
Experimental Protocols and Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for the compound you are using. Your safety is paramount.
References
- 1. chemscene.com [chemscene.com]
- 2. 4,4-Dimethylpiperidine hydrochloride , 97% , 38646-68-3 - CookeChem [cookechem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saxitoxin - Wikipedia [en.wikipedia.org]
- 7. 4,4-Dimethylpiperidine, HCl | CymitQuimica [cymitquimica.com]
- 8. 4,4-Dimethylpiperidine hydrochloride | 38646-68-3 [sigmaaldrich.com]
- 9. 4,4-dimethylpiperidinium chloride | 38646-68-3 [chemicalbook.com]
- 10. Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
